m-Tolylurea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-methylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-3-2-4-7(5-6)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQVMNIYFXZXCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075351 | |
| Record name | Urea, (3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63-99-0 | |
| Record name | N-(3-Methylphenyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Tolylcarbamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Tolylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2177 | |
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| Record name | Urea, (3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-tolylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-METHYLPHENYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV03U47557 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of m-Tolylurea
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis and detailed characterization of m-Tolylurea, a substituted urea derivative. It is intended to serve as a technical guide, offering detailed experimental protocols and tabulated analytical data for easy reference and comparison.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reaction of m-toluidine with a source of isocyanic acid. A reliable and straightforward method involves the in situ generation of isocyanic acid from the acidification of potassium cyanate, which subsequently reacts with the primary amine group of m-toluidine to form the target urea compound.
Reaction Scheme
The overall reaction can be depicted as follows:
-
Step 1: In situ generation of isocyanic acid KOCN + HCl → HNCO + KCl
-
Step 2: Nucleophilic addition of m-toluidine to isocyanic acid CH₃C₆H₄NH₂ (m-toluidine) + HNCO → CH₃C₆H₄NHC(O)NH₂ (this compound)
Experimental Protocol: Synthesis
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
m-Toluidine (3-Methylaniline)
-
Potassium cyanate (KOCN)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Ethanol
-
Standard laboratory glassware (beakers, Erlenmeyer flask, Büchner funnel)
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 5.36 g (0.05 mol) of m-toluidine in a solution of 5 mL of concentrated HCl and 100 mL of deionized water. Stir the mixture until the m-toluidine has completely dissolved, forming the hydrochloride salt.
-
In a separate beaker, prepare a solution of 4.87 g (0.06 mol) of potassium cyanate in 50 mL of warm deionized water.
-
Cool the m-toluidine hydrochloride solution in an ice bath to approximately 0-5 °C.
-
While maintaining vigorous stirring, slowly add the potassium cyanate solution to the cooled m-toluidine hydrochloride solution over a period of 15-20 minutes.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 30 minutes, followed by stirring at room temperature for an additional 1-2 hours. A white precipitate of this compound will form.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove any unreacted salts.
-
For purification, recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure this compound.
Synthesis Workflow Diagram
Characterization of this compound
The identity and purity of the synthesized this compound are confirmed through various analytical techniques, including determination of physicochemical properties and spectroscopic analysis.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below.
| Property | Value |
| IUPAC Name | (3-methylphenyl)urea[1] |
| CAS Number | 63-99-0[1] |
| Molecular Formula | C₈H₁₀N₂O[1] |
| Molecular Weight | 150.18 g/mol [1] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 147 °C[1] |
Spectroscopic Data
Spectroscopic methods provide detailed structural information, confirming the presence of key functional groups and the overall molecular structure.
NMR spectroscopy is used to determine the carbon-hydrogen framework of the molecule.
Protocol: A sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 9.10 | s (broad) | 1H | Ar-NH - |
| ~ 7.30 - 6.80 | m | 4H | Ar-H |
| ~ 5.85 | s (broad) | 2H | -C(O)NH₂ |
| ~ 2.25 | s | 3H | Ar-CH₃ |
Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 158.0 | C =O (Urea) |
| ~ 140.0 | Ar-C (quaternary, attached to NH) |
| ~ 138.0 | Ar-C (quaternary, attached to CH₃) |
| ~ 128.5 | Ar-C H |
| ~ 122.0 | Ar-C H |
| ~ 118.5 | Ar-C H |
| ~ 115.0 | Ar-C H |
| ~ 21.0 | Ar-C H₃ |
IR spectroscopy identifies the functional groups present in the molecule based on the absorption of infrared radiation.
Protocol: The IR spectrum is typically obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| 3430 - 3300 | Medium-Strong | N-H Stretch | Amine (-NH₂) |
| 3200 - 3100 | Medium | N-H Stretch | Amide (-NH-) |
| 1660 - 1640 | Strong | C=O Stretch (Amide I) | Urea |
| 1620 - 1590 | Medium | N-H Bend (Amide II) | Amide |
| 1500 - 1400 | Medium | C=C Stretch | Aromatic Ring |
| ~1250 | Medium | C-N Stretch | Amide |
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Protocol: A dilute solution of the sample is introduced into the mass spectrometer, typically using an Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) source. The instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions.
Table 5: Mass Spectrometry Data
| m/z | Ion | Description |
|---|---|---|
| 150 | [M]⁺ | Molecular Ion[1] |
| 107 | [M - CONH]⁺ or [CH₃C₆H₄NH₂]⁺ | Fragment corresponding to m-toluidine[1] |
| 106 | [M - CONH₂]⁺ or [CH₃C₆H₄NH]⁺ | Loss of the carbamoyl group[1] |
Characterization Workflow Diagram
References
An In-depth Technical Guide to m-Tolylurea (CAS Number: 63-99-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological significance of m-Tolylurea (CAS No. 63-99-0). The information is curated for researchers and professionals in drug development and related scientific fields.
Core Properties of this compound
This compound, also known as (3-methylphenyl)urea, is an aromatic organic compound. It presents as a white to off-white crystalline solid and is soluble in organic solvents like ethanol and acetone, with limited solubility in water.[1]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 63-99-0 | [2] |
| Molecular Formula | C₈H₁₀N₂O | [2] |
| Molecular Weight | 150.18 g/mol | [2] |
| Melting Point | 138-143 °C | [3] |
| Boiling Point | 253.2 °C at 760 mmHg | [4] |
| Density | 1.192 g/cm³ | [4] |
| Flash Point | 106.9 °C | [4] |
| pKa | 14.68 ± 0.50 (Predicted) | [3] |
| LogP (Octanol/Water) | 1.3 (Computed) | [2] |
Spectroscopic Data
1.2.1. Mass Spectrometry
The mass spectrum of this compound is expected to show a molecular ion peak (M+) at an m/z of approximately 150.18. Fragmentation patterns would likely involve the loss of the urea group and cleavage of the tolyl ring. The NIST Mass Spectrometry Data Center reports prominent peaks at m/z values of 150, 107, and 106 for 3-Tolylcarbamide.[2]
1.2.2. ¹H NMR Spectroscopy
A proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is predicted to exhibit the following signals:
-
A singlet for the methyl group protons on the tolyl ring, likely in the range of 2.2-2.4 ppm.
-
A complex multiplet pattern for the aromatic protons on the tolyl ring, expected between 6.5 and 7.5 ppm.
-
Broad signals for the amine protons of the urea group, which may vary in chemical shift depending on the solvent and concentration.
1.2.3. ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum is expected to show distinct signals for each of the unique carbon atoms in the molecule:
-
A signal for the methyl carbon around 20-25 ppm.
-
Multiple signals in the aromatic region (approximately 110-140 ppm) corresponding to the carbons of the tolyl ring.
-
A signal for the carbonyl carbon of the urea group, typically in the range of 155-165 ppm.
1.2.4. Infrared (IR) Spectroscopy
The IR spectrum of this compound would likely display characteristic absorption bands for its functional groups:
-
N-H stretching vibrations from the urea group, appearing as one or two bands in the region of 3200-3500 cm⁻¹.
-
C=O stretching of the urea carbonyl group, expected around 1640-1680 cm⁻¹.
-
C-N stretching vibrations, typically observed in the 1400-1470 cm⁻¹ range.
-
Aromatic C-H and C=C stretching and bending vibrations.
Synthesis and Manufacturing
A plausible synthetic route for this compound involves the reaction of m-toluidine with a source of the ureido group. A general experimental protocol is outlined below.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of aryl ureas.
Materials:
-
m-Toluidine
-
Sodium Cyanate
-
Glacial Acetic Acid
-
Water
-
Ethanol
Procedure:
-
Dissolve m-toluidine in a mixture of glacial acetic acid and water.
-
Prepare a separate aqueous solution of sodium cyanate.
-
Slowly add the sodium cyanate solution to the m-toluidine solution with vigorous stirring.
-
A white crystalline precipitate of this compound should form.
-
Continue stirring for a designated period to ensure complete reaction.
-
Collect the solid product by vacuum filtration and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield pure this compound.
Logical Workflow for Synthesis:
Biological Activity and Potential Applications
While specific biological data for this compound is limited in publicly accessible literature, the aryl urea scaffold is a well-established pharmacophore in medicinal chemistry. Aryl urea derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, anticonvulsant, anti-inflammatory, and antiproliferative effects.[5]
Potential Mechanisms of Action
The biological activities of aryl ureas are often attributed to their ability to act as hydrogen bond donors and acceptors, allowing them to interact with biological targets such as enzymes and receptors.[6] Given this, this compound could potentially exhibit inhibitory activity against various enzymes or modulate receptor functions. However, without specific experimental data, any proposed mechanism of action remains speculative.
Hypothetical Signaling Pathway Modulation:
As many small molecule drugs exert their effects by modulating signaling pathways, a hypothetical scenario could involve this compound acting as an inhibitor of a protein kinase within a cellular signaling cascade. The following diagram illustrates a generic kinase signaling pathway that could be a target for such a molecule.
Disclaimer: The signaling pathway depicted is a generalized representation and is not based on experimental evidence for this compound.
Metabolism and Pharmacokinetics
Specific studies on the metabolism and pharmacokinetics of this compound in biological systems are not extensively documented. However, based on the metabolism of related phenylurea compounds, potential metabolic pathways for this compound can be inferred. These may include N-dealkylation of the urea moiety and hydroxylation of the tolyl group.[7] Further research is required to elucidate the precise metabolic fate and pharmacokinetic profile of this compound.
Analytical Methodology
High-performance liquid chromatography (HPLC) is a suitable technique for the analysis of this compound. A reverse-phase HPLC method with UV detection is a viable approach for its quantification.
Experimental Protocol: HPLC Analysis of this compound
The following is a general protocol that can be optimized for specific applications.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
A mixture of acetonitrile and water, with a small percentage of an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.
Detection:
-
UV detection at a suitable wavelength, likely around 210-254 nm.
Procedure:
-
Prepare standard solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent.
-
Inject the standard and sample solutions onto the HPLC system.
-
Monitor the elution of this compound using the UV detector.
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the standards.
Workflow for HPLC Analysis:
Stability and Degradation
The stability of this compound is an important consideration for its storage and handling. While specific stability data is not available, general degradation pathways for urea derivatives can be considered.
Potential Degradation Pathways:
-
Hydrolysis: The urea linkage may be susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to the formation of m-toluidine and isocyanic acid (which would further decompose).
-
Thermal Degradation: At elevated temperatures, urea compounds can undergo complex decomposition reactions. For polyureas, degradation often occurs in two stages, corresponding to the hard and soft segments.[8][9]
-
Photodegradation: Exposure to UV light could potentially lead to the degradation of this compound, a phenomenon observed with other urea-based compounds like phenylurea herbicides.[10]
Formal stability testing under various conditions (temperature, humidity, light) as per ICH guidelines would be necessary to establish a re-test period or shelf life for this compound.[8][11][12]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed (Acute Toxicity 4) and causes serious eye irritation (Eye Irritation 2).[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area.
Conclusion
This compound is a compound with a well-defined chemical structure and physicochemical properties. While its biological activity has not been extensively studied, its aryl urea scaffold suggests potential for a range of pharmacological effects. This technical guide has summarized the available information and provided predicted and inferred data where experimental results are lacking. Further research is warranted to fully elucidate the biological profile, metabolic fate, and potential therapeutic applications of this compound.
References
- 1. CN101122589B - High performance liquid chromatography analysis method of urea and its impurity carbamylurea, methylene biuret - Google Patents [patents.google.com]
- 2. infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. asianpubs.org [asianpubs.org]
- 4. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. The Biological Roles of Urea: A Review of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Diphenylurea synthesis - chemicalbook [chemicalbook.com]
- 8. epublications.marquette.edu [epublications.marquette.edu]
- 9. researchgate.net [researchgate.net]
- 10. Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 12. hilarispublisher.com [hilarispublisher.com]
Determining the Solubility of m-Tolylurea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to m-Tolylurea
This compound, also known as (3-methylphenyl)urea, is an aromatic organic compound.[1] Its structure, featuring a urea functional group attached to a toluene moiety, imparts specific chemical characteristics that influence its interactions with different solvents. Understanding the solubility of this compound is paramount for a range of applications, including:
-
Drug Development: Solubility is a key determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Crystallization and Purification: The selection of appropriate solvents is crucial for obtaining high-purity crystalline this compound.
-
Process Chemistry: Solubility data is essential for designing and optimizing reaction and separation processes.
-
Formulation Science: Developing stable and effective formulations requires knowledge of the compound's solubility in various excipients and delivery systems.
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for urea derivative synthesis. A common and straightforward approach involves the reaction of m-toluidine with an isocyanate or a source of the carbamoyl group. One such method is the reaction of m-toluidine with sodium cyanate in the presence of an acid.
A logical workflow for the synthesis is depicted below:
Experimental Determination of Solubility
The solubility of a solid compound like this compound in a liquid solvent is defined as the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. Several methods can be employed to determine solubility. The following sections detail a robust experimental protocol.
Materials and Equipment
-
This compound: High purity, crystalline form.
-
Solvents: Analytical grade solvents of interest (e.g., water, ethanol, methanol, acetone, ethyl acetate, etc.).
-
Analytical Balance: For accurate mass measurements.
-
Temperature-Controlled Shaker Bath or Magnetic Stirrer with Hotplate: To maintain constant temperature and ensure equilibrium.
-
Thermostatic Vials or Jacketed Glass Vessels: To carry out the solubility experiments.
-
Calibrated Thermometer or Temperature Probe: For accurate temperature monitoring.
-
Syringe Filters: To separate the undissolved solid from the saturated solution.
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer: For quantitative analysis of the solute concentration in the saturated solution.
Experimental Workflow
A systematic approach is necessary to obtain reliable solubility data. The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Detailed Experimental Protocol
-
Preparation of the Solid-Solvent Mixture:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial containing a precisely measured volume or mass of the chosen solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker bath or on a magnetic stirrer with a controlled temperature environment.
-
Agitate the mixture at a constant temperature for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the compound and solvent and should be determined experimentally. A common practice is to agitate for at least 24 to 48 hours.
-
-
Verification of Equilibrium:
-
To confirm that equilibrium has been reached, withdraw small aliquots of the supernatant at different time intervals (e.g., 12, 24, and 48 hours).
-
Filter the aliquots immediately using a syringe filter to remove any undissolved solid.
-
Analyze the concentration of this compound in the filtrate. Equilibrium is considered to be reached when consecutive measurements show no significant change in concentration.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.
-
Immediately filter the solution through a syringe filter (e.g., 0.22 µm or 0.45 µm) into a pre-weighed volumetric flask. The filter should also be at the experimental temperature if possible.
-
Accurately weigh the collected filtrate.
-
-
Quantitative Analysis:
-
Dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted solution using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.
-
-
Calculation of Solubility:
-
From the measured concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.
-
Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent ( g/100g ), moles per liter (mol/L), or mole fraction (χ).
-
-
Data Reporting:
-
Repeat the entire procedure at different temperatures to construct a solubility curve.
-
For each solvent, present the solubility data as a function of temperature in a tabular format.
-
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis. The following tables provide a template for reporting such data.
Table 1: Solubility of this compound in Various Solvents at 298.15 K (25 °C)
| Solvent | Solubility ( g/100 g solvent) | Solubility (mol/L) | Mole Fraction (χ) |
| Water | |||
| Methanol | |||
| Ethanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Toluene | |||
| Other Solvents |
Table 2: Temperature Dependence of this compound Solubility in Ethanol
| Temperature (K) | Temperature (°C) | Solubility ( g/100 g solvent) |
| 288.15 | 15 | |
| 298.15 | 25 | |
| 308.15 | 35 | |
| 318.15 | 45 | |
| 328.15 | 55 |
Conclusion
This technical guide has detailed the experimental procedures necessary for the accurate determination of the solubility of this compound in various solvents. While specific quantitative data is currently lacking in the public domain, the protocols and workflows presented herein provide a robust framework for researchers to generate this critical information. The synthesis pathway and data presentation templates further contribute to a comprehensive understanding and characterization of this compound for its potential applications in research and industry. The generation of reliable solubility data is a crucial step in unlocking the full potential of this compound.
References
The Multifaceted Biological Activities of m-Tolylurea Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Among these, m-tolylurea derivatives have emerged as a particularly interesting subclass, exhibiting potent anticancer, antibacterial, and enzyme inhibitory activities. The presence of the m-tolyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, making them attractive candidates for further drug development. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their quantitative data, experimental protocols, and the signaling pathways they modulate.
I. Anticancer Activity
This compound derivatives have shown significant promise as anticancer agents, primarily through their ability to inhibit various protein kinases involved in cancer cell proliferation and survival.
Data Presentation: Anticancer Activity of this compound Derivatives
The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Structure | Target Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 1-(2-Hydroxyethyl)-3-(4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)-1-m-tolylurea | A7r5 (Rat aortic smooth muscle) | < 1 | [1] |
| 2 | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(m-tolyl)urea | MDA-MB-231 (Breast) | 3.61 ± 0.97 | [2] |
| 3 | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(m-tolyl)urea | MCF-7 (Breast) | 7.61 ± 0.99 | [2] |
| 4 | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(m-tolyl)urea | PC-3 (Prostate) | 10.99 ± 0.98 | [2] |
| 5 | Racemic 3-[4-(3,5-dimethylpiperidin-1-yl)-3-(3-m-tolylureido)phenyl]-4,4,4-trifluorobutyric Acid | IDO1 (Enzyme) | > 10 | [3] |
II. Antibacterial Activity
Certain this compound derivatives have demonstrated notable activity against pathogenic bacteria, including multidrug-resistant strains. Their mechanism of action often involves the disruption of essential bacterial processes.
Data Presentation: Antibacterial Activity of this compound Derivatives
The following table summarizes the in vitro antibacterial activity of selected this compound derivatives. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The 50% Biofilm Inhibitory Concentration (BIC50) is the concentration that inhibits 50% of biofilm formation.
| Compound ID | Structure | Target Microorganism | MIC (µg/mL) | BIC50 (µM) | Reference |
| DMTU | 1,3-di-m-tolylurea | Multispecies oral biofilm | - | 0.79 | |
| DMTU | Porphyromonas gingivalis (biofilm) | - | - | ~40% inhibition at 0.79 µM | |
| DMTU | Fusobacterium nucleatum (biofilm) | - | - | ~25% inhibition at 0.79 µM | |
| Compound 25 | Arylurea derivative | Multidrug-resistant Staphylococcus epidermidis | MIC50: 1.6, MIC90: 3.125 | - | [4] |
III. Kinase Inhibitory Activity
A primary mechanism through which this compound derivatives exert their anticancer effects is the inhibition of protein kinases. These enzymes play a critical role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. Diaryl ureas are known to act as Type II kinase inhibitors, binding to the inactive "DFG-out" conformation of the kinase.[5]
Data Presentation: Kinase Inhibitory Activity of this compound Derivatives
The following table presents the kinase inhibitory activity of a representative this compound derivative.
| Compound ID | Structure | Target Kinase | IC50 (nM) | Reference |
| 7g | Bis-aryl urea with m-tolyl group | Limk1 | 62 | [1] |
| 7g | Bis-aryl urea with m-tolyl group | ROCK-II | 1608 | [1] |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of 1-(4-chlorophenyl)-3-(m-tolyl)urea
This protocol describes a general method for the synthesis of unsymmetrical diaryl ureas.
Materials:
-
m-toluidine
-
4-chlorophenyl isocyanate
-
Anhydrous tetrahydrofuran (THF)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve m-toluidine (1 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Add 4-chlorophenyl isocyanate (1 equivalent) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 1-(4-chlorophenyl)-3-(m-tolyl)urea.[3]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the this compound derivative (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[6]
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., LIMK1, Raf-1, VEGFR2)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
This compound derivative stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer in a 384-well plate.
-
Add the this compound derivative at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.
V. Signaling Pathway Visualization
This compound derivatives have been shown to inhibit LIM Kinase (LIMK), a key regulator of actin dynamics. The following diagram illustrates the LIMK signaling pathway.
Caption: The LIM Kinase signaling pathway and the inhibitory action of this compound derivatives.
Other kinases such as Raf and Vascular Endothelial Growth Factor Receptor (VEGFR) are also known targets of diaryl urea derivatives, suggesting that this compound compounds may also exert their anticancer effects through these pathways.[5][7]
Conclusion
This compound derivatives represent a versatile and promising class of compounds with significant potential in the development of new therapeutics. Their demonstrated anticancer, antibacterial, and kinase inhibitory activities warrant further investigation. The data and protocols presented in this guide offer a valuable resource for researchers in the field, providing a foundation for future studies aimed at optimizing the efficacy and safety of this important chemical scaffold. The continued exploration of structure-activity relationships and mechanisms of action will be crucial in unlocking the full therapeutic potential of this compound derivatives.
References
- 1. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving Activity of New Arylurea Agents against Multidrug-Resistant and Biofilm-Producing Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
m-Tolylurea as a Potential Enzyme Inhibitor: A Technical Guide
Disclaimer: Publicly available research specifically detailing m-tolylurea as an enzyme inhibitor, including its specific enzyme targets and quantitative inhibitory data, is limited. This guide will therefore utilize a closely related phenylurea derivative, identified as a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), as a representative example to illustrate the principles and methodologies relevant to the study of this compound and similar compounds as potential enzyme inhibitors.
Introduction
Urea derivatives, characterized by a central carbonyl group bonded to two nitrogen atoms, represent a versatile scaffold in medicinal chemistry and drug discovery. The structural simplicity and synthetic tractability of urea-based compounds have led to their investigation against a wide array of biological targets. Phenylurea derivatives, in particular, have emerged as a promising class of enzyme inhibitors, with compounds showing efficacy against kinases, hydrolases, and other enzyme classes.[1][2][3] this compound, a simple substituted phenylurea, shares core structural features with these bioactive molecules, suggesting its potential as a modulator of enzyme activity.
This technical guide provides an in-depth overview of the core concepts and experimental approaches for evaluating this compound or its analogs as enzyme inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the identification and characterization of novel therapeutic agents.
Phenylurea Derivatives as Enzyme Inhibitors: A Case Study on IDO1 Inhibition
To illustrate the potential of the phenylurea scaffold, this section focuses on a series of phenylurea derivatives that have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[1] By depleting tryptophan and generating immunosuppressive metabolites, IDO1 plays a critical role in tumor immune evasion, making it a significant target in cancer immunotherapy.[1]
Quantitative Data on Phenylurea Derivatives as IDO1 Inhibitors
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[4] The following table summarizes the in vitro IDO1 inhibitory activity of a selection of para-substituted phenylurea derivatives.[1]
| Compound ID | Substitution (para-position) | IDO1 IC50 (µM) |
| i3 | Chlorine (Cl) | 5.687 |
| i18 | Fluorine (F) | 5.475 |
| i19 | Bromine (Br) | 4.077 |
| i2 | Methyl (CH3) | 8.613 |
| i20 | Ethyl (C2H5) | 9.975 |
| i12 | Not specified in source | 0.1 - 0.6 |
Data extracted from "Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors".[1]
These results indicate that para-substituted phenylurea derivatives can exhibit potent, low micromolar to nanomolar inhibition of IDO1. The nature of the substituent at the para-position appears to influence the inhibitory potency.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of enzyme inhibition. This section outlines a generalized methodology for screening and characterizing phenylurea-based inhibitors against an enzyme such as IDO1, based on common practices in the field.[1][5]
General Enzyme Inhibition Assay (IDO1 Example)
This protocol describes a typical in vitro assay to determine the IC50 value of a test compound against a purified enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue (cofactor)
-
Ascorbic acid (reducing agent)
-
Catalase
-
Assay buffer (e.g., potassium phosphate buffer, pH 6.5)
-
Test compound (e.g., this compound or a derivative) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, cofactors, and test compounds at appropriate concentrations in the assay buffer. A dilution series of the test compound is typically prepared.
-
Assay Reaction Mixture: In each well of the 96-well plate, combine the following components:
-
Assay buffer
-
Catalase
-
Ascorbic acid
-
Methylene blue
-
L-Tryptophan
-
-
Inhibitor Addition: Add a small volume of the test compound dilution to the appropriate wells. For control wells, add the same volume of the solvent (e.g., DMSO).
-
Enzyme Initiation: Initiate the enzymatic reaction by adding the IDO1 enzyme to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15-60 minutes).
-
Reaction Termination: Stop the reaction, for example, by adding a quenching agent like trichloroacetic acid.
-
Detection: The product of the IDO1 reaction, N-formylkynurenine, can be detected by measuring its absorbance at a specific wavelength (e.g., 321 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
-
Visualization of Pathways and Workflows
Signaling Pathway
The inhibition of IDO1 has downstream effects on cellular signaling, particularly in the context of the tumor microenvironment. The following diagram illustrates a simplified representation of the IDO1-mediated signaling pathway.
Caption: Simplified IDO1 signaling pathway in the tumor microenvironment.
Experimental Workflow
The following diagram outlines the general workflow for screening and characterizing a potential enzyme inhibitor like this compound.
Caption: General experimental workflow for enzyme inhibitor screening.
Conclusion
References
- 1. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new diphenyl urea-clubbed imine analogs and its Implications in diabetic management through in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. Recent advances in screening of enzymes inhibitors based on capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
A Historical and Technical Guide to m-Tolylurea: From 19th Century Synthesis to Modern Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Tolylurea, also known as 3-methylphenylurea, is an aromatic organic compound that has been a subject of chemical synthesis and study for over a century. Its history is intertwined with the development of synthetic organic chemistry and the early explorations of the pharmacological potential of urea derivatives. This technical guide provides an in-depth look at the historical synthesis, characterization, and early applications of this compound, alongside modern understandings of its biological interactions, presented with detailed experimental protocols and data for the discerning researcher.
Historical Synthesis and Characterization
The first documented synthesis of this compound can be traced back to the late 19th century, a period of burgeoning exploration in synthetic organic chemistry. While earlier work on urea by Friedrich Wöhler in 1828 laid the foundation for the study of its derivatives, the specific synthesis of arylureas, including this compound, was systematically investigated in the following decades.
One of the earliest detailed methods for the preparation of this compound was documented by Pinnow in 1891 in the Berichte der deutschen chemischen Gesellschaft. This early work focused on the derivatives of m-aminobenzaldehyde and laid the groundwork for subsequent synthetic procedures.
A standardized and reliable method for the synthesis of this compound was later published in Organic Syntheses, a testament to its utility as a chemical intermediate. This procedure, which remains a valuable reference, involves the reaction of m-toluidine with a cyanate salt in an acidic medium.
Early Characterization
In the late 19th and early 20th centuries, the characterization of newly synthesized compounds relied on a limited set of physical and chemical properties. For this compound, these included:
-
Melting Point: A key identifier for the purity of the compound.
-
Crystalline Form: Detailed descriptions of the crystals, often observed under a microscope.
-
Solubility: Testing the solubility in various solvents like water, ethanol, and ether to understand its physical behavior.
-
Elemental Analysis: Determining the empirical formula by measuring the percentage composition of carbon, hydrogen, nitrogen, and oxygen.
These early characterization techniques, though rudimentary by modern standards, were sufficient to establish the identity and purity of this compound for further investigation.
Experimental Protocols
This section provides detailed methodologies for key historical experiments related to this compound, enabling researchers to understand and potentially replicate these foundational studies.
Synthesis of this compound via the Cyanate Method
This protocol is adapted from the procedure detailed in Organic Syntheses, which is based on the foundational work of early chemists.
Materials:
-
m-Toluidine (0.5 mole)
-
Glacial Acetic Acid (75 mL)
-
Water (400 mL)
-
Sodium Cyanate (1.0 mole)
Procedure:
-
In a suitable reaction vessel, dissolve 0.5 moles of m-toluidine in a mixture of 75 mL of glacial acetic acid and 400 mL of water. The initial temperature of this solution should be brought to 30°C.
-
Prepare a solution of 1.0 mole of sodium cyanate in an appropriate amount of water.
-
Slowly add the sodium cyanate solution to the stirred m-toluidine solution.
-
A white, crystalline precipitate of this compound will form.
-
Continue stirring for a short period to ensure complete reaction.
-
Collect the precipitated product by filtration.
-
Wash the product with cold water to remove any unreacted starting materials and salts.
-
Dry the purified this compound.
Expected Yield: Approximately 86%.
Quantitative Data from Historical Research
The following table summarizes the key quantitative data available from early 20th-century sources for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₈H₁₀N₂O | Early 20th Century Chemical Handbooks |
| Molecular Weight | 150.18 g/mol | Early 20th Century Chemical Handbooks |
| Melting Point | 146-148 °C | Early 20th Century Chemical Handbooks |
| Synthesis Yield | 86% (via Cyanate Method) | Organic Syntheses |
Early Applications and Biological Investigations
In the late 19th and early 20th centuries, aryl ureas were investigated for a range of potential therapeutic applications, largely driven by the successes of other synthetic medicinal compounds. While specific, large-scale applications of this compound from this period are not well-documented, the class of aryl ureas was explored for its:
-
Antiseptic Properties: The search for new antimicrobial agents was a major focus of medicinal chemistry.
-
Antipyretic Effects: Compounds that could reduce fever were in high demand.
-
Hypnotic and Sedative Actions: The development of synthetic alternatives to natural sedatives was an active area of research.
It is likely that this compound was synthesized and screened as part of these broader research programs aimed at discovering new therapeutic agents.
Modern Understanding of Biological Activity and Signaling Pathways
While historical records on the specific biological mechanisms of this compound are scarce, modern research on phenylurea derivatives has shed light on their potential interactions with biological systems. Phenylureas are known to interact with a variety of protein targets, often through hydrogen bonding interactions facilitated by the urea moiety.
For instance, many phenylurea-containing compounds are known to be potent inhibitors of various kinases, which are key regulators of cellular signaling pathways. Disruption of these pathways is a common mechanism of action for many modern pharmaceuticals. While the specific signaling pathways modulated by this compound are not extensively characterized, a hypothetical workflow for investigating its potential as a kinase inhibitor is presented below.
A potential, though speculative, signaling pathway that could be targeted by a phenylurea compound like this compound is the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival and is often dysregulated in diseases like cancer.
Conclusion
This compound is a compound with a rich history rooted in the foundational period of synthetic organic chemistry. While its early applications were not extensively commercialized, its synthesis and characterization were part of the broader scientific endeavor to understand the structure-activity relationships of organic molecules. Today, with advanced techniques for biological screening and pathway analysis, there is an opportunity to revisit these historical compounds and explore their potential in modern drug discovery. The detailed historical data and experimental protocols provided in this guide serve as a valuable resource for researchers seeking to build upon this century-old foundation of chemical knowledge.
Spectroscopic Analysis of m-Tolylurea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for m-Tolylurea (3-methylphenylurea). Due to the limited availability of published experimental spectra for this specific isomer, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided, along with a workflow diagram for the spectroscopic analysis process.
Data Presentation
The following tables summarize the predicted quantitative spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ | ~2.3 | Singlet | 3H |
| Ar-H (on C2, C4, C6) | ~7.0 - 7.4 | Multiplet | 3H |
| Ar-H (on C5) | ~6.8 | Multiplet | 1H |
| NH₂ | ~5.5 - 6.5 | Broad Singlet | 2H |
| NH | ~8.0 - 8.5 | Broad Singlet | 1H |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | ~155 |
| Ar-C (C1) | ~140 |
| Ar-C (C3) | ~138 |
| Ar-C (C5) | ~129 |
| Ar-C (C4) | ~122 |
| Ar-C (C6) | ~119 |
| Ar-C (C2) | ~115 |
| CH₃ | ~21 |
Solvent: DMSO-d₆
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine & amide) | 3450 - 3200 | Strong, Broad |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (aliphatic) | 2980 - 2850 | Medium |
| C=O Stretch (Amide I) | ~1660 | Strong |
| N-H Bend (Amide II) | ~1620 | Medium |
| C=C Stretch (aromatic) | 1600 - 1450 | Medium-Strong |
| C-N Stretch | 1420 - 1380 | Medium |
Table 4: Predicted Mass Spectrometry Data for this compound
| Fragment | Predicted m/z | Notes |
| [M]⁺ | 150 | Molecular Ion |
| [M - NH₃]⁺ | 133 | Loss of ammonia |
| [CH₃C₆H₄NCO]⁺ | 133 | Tolyl isocyanate radical cation |
| [CH₃C₆H₄NH₂]⁺ | 107 | m-Toluidine radical cation |
| [C₇H₇]⁺ | 91 | Tropylium ion |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are outlined below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in this compound.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Identify peak multiplicities (singlet, doublet, triplet, multiplet).
-
2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in this compound based on their characteristic vibrational frequencies.
-
Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with isopropanol.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of solid this compound powder onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify and label the major absorption bands corresponding to the functional groups of this compound.
-
2.3 Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of this compound.
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
-
Sample Introduction:
-
Introduce a small amount of the sample into the instrument, typically via a direct insertion probe for solid samples.
-
Heat the probe to volatilize the sample into the ion source.
-
-
Acquisition Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40 - 400.
-
Source Temperature: 200-250 °C.
-
-
Data Processing:
-
Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of this compound (150.18 g/mol ).
-
Analyze the fragmentation pattern by identifying the major fragment ions and proposing their structures.
-
The base peak (the most intense peak) should be identified.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
Unraveling the Enigmatic Mechanism of m-Tolylurea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
m-Tolylurea, a simple phenylurea derivative, has emerged as a scaffold of interest in medicinal chemistry. While its precise mechanism of action remains an active area of investigation, accumulating evidence suggests its potential involvement in key biological pathways, particularly those relevant to cancer biology. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing upon data from structurally related compounds and highlighting its potential as a modulator of enzymatic activity. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction
Urea derivatives represent a privileged class of compounds in drug discovery, with numerous approved drugs and clinical candidates featuring this versatile pharmacophore. Their ability to form key hydrogen bond interactions with biological targets underpins their diverse pharmacological activities, which span from anticancer and antimicrobial to antidiabetic effects. This compound, characterized by a urea moiety linked to a meta-substituted toluene ring, is a fundamental building block within this class. Understanding its mechanism of action is crucial for unlocking the full therapeutic potential of its derivatives. This guide synthesizes the available, albeit limited, data on this compound and its analogs to provide a foundational understanding for further research.
Putative Mechanism of Action: Enzyme Inhibition
Based on the established activities of structurally similar phenylurea compounds, the primary hypothesized mechanism of action for this compound is enzyme inhibition . Phenylurea derivatives have been widely reported to act as inhibitors of various enzymes, most notably protein kinases and metabolic enzymes such as indoleamine 2,3-dioxygenase (IDO1).
While direct enzymatic inhibition by this compound has not been extensively characterized, a derivative, N-(1,3-benzothiazol-2-yl)-N′-(3-methylphenyl)urea, has demonstrated cytotoxic activity against a human prostate cancer cell line (PC3)[1]. This suggests that the this compound scaffold can be incorporated into molecules that interfere with cancer cell proliferation.
Hypothetical Signaling Pathway: Inhibition of a Cancer-Relevant Kinase
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Many phenylurea-containing drugs, such as sorafenib, function as kinase inhibitors. It is plausible that this compound or its metabolites could interact with the ATP-binding pocket of a protein kinase, thereby inhibiting its catalytic activity and disrupting downstream signaling pathways essential for cancer cell survival and proliferation.
Caption: Hypothetical mechanism of this compound as a protein kinase inhibitor.
Quantitative Data
Specific quantitative data for the biological activity of this compound is scarce in the public domain. However, data for a closely related derivative provides a valuable reference point for its potential potency.
| Compound | Biological Activity | Assay System | IC50 (µM) | Reference |
| N-(1,3-benzothiazol-2-yl)-N′-(3-methylphenyl)urea | Anticancer | PC3 human prostate cancer cell line | 78.28 ± 1.2 | [1] |
Table 1: In vitro anticancer activity of an this compound derivative.
Experimental Protocols
To facilitate further research into the mechanism of action of this compound, this section provides a detailed, representative protocol for a common assay used to evaluate the anticancer activity of chemical compounds.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble tetrazolium dye MTT into formazan, which is a purple, insoluble crystalline product. The formazan crystals are then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm).
Materials:
-
PC3 human prostate cancer cells (or other relevant cell line)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (or test compound) dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
DMSO (for formazan solubilization)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with medium only as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
IC₅₀ Determination: Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Workflow for determining the anticancer activity of this compound.
Conclusion and Future Directions
The mechanism of action of this compound is not yet fully elucidated. However, based on the biological activities of structurally related phenylurea derivatives, it is reasonable to hypothesize that this compound may function as an enzyme inhibitor, potentially targeting protein kinases or other enzymes involved in critical cellular pathways. The observed anticancer activity of an this compound-containing compound provides a compelling rationale for further investigation into this area.
Future research should focus on:
-
Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, or computational modeling to identify the direct molecular targets of this compound.
-
Enzymatic Assays: Screening this compound against a panel of relevant enzymes, particularly protein kinases and metabolic enzymes implicated in cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of this compound analogs to understand the structural requirements for biological activity and to optimize potency and selectivity.
-
Cellular and In Vivo Studies: Elucidating the downstream cellular effects of this compound and evaluating its efficacy and safety in preclinical models of disease.
By pursuing these avenues of research, the scientific community can gain a more definitive understanding of the mechanism of action of this compound and pave the way for the development of novel therapeutics based on this promising chemical scaffold.
References
Preliminary Toxicity Screening of m-Tolylurea: A Technical Guide
This technical guide provides a summary of the available preliminary toxicity data for m-Tolylurea (also known as 3-methylphenylurea). The information is intended for researchers, scientists, and drug development professionals to support initial safety assessments. Due to the limited availability of public data specifically for this compound, this guide also includes information on related phenylurea compounds and standardized experimental protocols to provide a broader context for its potential toxicological profile.
Acute Toxicity
The acute toxicity of this compound has been evaluated by oral and dermal routes in animal studies. The available data from a safety data sheet indicates a moderate order of acute toxicity following oral administration and low toxicity via the dermal route.
Table 1: Acute Toxicity of this compound
| Route of Administration | Species | LD50 (Lethal Dose, 50%) | GHS Classification |
| Oral | Rat | >300 - <2,000 mg/kg | Harmful if swallowed |
| Dermal | Rat | >2,000 mg/kg | Not Classified |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)
The following is a generalized protocol for an acute oral toxicity study based on the OECD Test Guideline 425. The specific details of the study for this compound are not publicly available.
-
Test Animals: Healthy, young adult rats of a single sex (typically females as they are often slightly more sensitive) are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.
-
Housing and Feeding: Animals are housed individually. Food is withheld overnight before administration of the test substance, but water is available ad libitum.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered is kept as low as possible.
-
Dosing Procedure: A starting dose is selected based on available information. Dosing is sequential, with one animal dosed at a time. The outcome for the previously dosed animal (survival or death) determines the dose for the next animal. If an animal survives, the dose for the next animal is increased. If an animal dies, the dose is decreased.
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Genotoxicity
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
This protocol describes a standard procedure for the Ames test.
-
Test Strains: A set of at least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA) are used. These strains are selected to detect different types of point mutations.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver homogenate from rats pre-treated with an enzyme-inducing agent. This is to assess the mutagenicity of the parent compound and its metabolites.
-
Test Procedure (Plate Incorporation Method): a. The test substance at various concentrations, the bacterial culture, and either S9 mix or a buffer are mixed with molten top agar. b. This mixture is poured onto the surface of a minimal glucose agar plate. c. The plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted for each concentration and compared to the number of spontaneous revertant colonies in the negative control. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertants and/or a reproducible and significant positive response at one or more concentrations.
Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This protocol outlines a standard procedure for the in vitro micronucleus assay.
-
Cell Cultures: Human or rodent cell lines (e.g., CHO, V79, L5178Y, or TK6) or primary human lymphocytes are used.
-
Metabolic Activation: The assay is conducted with and without an S9 metabolic activation system.
-
Test Procedure: a. Cell cultures are exposed to at least three concentrations of the test substance for a short period (e.g., 3-6 hours) in the presence and absence of S9 mix, and for a longer period (e.g., 1.5-2 normal cell cycle lengths) in the absence of S9 mix. b. After the treatment period, the cells are cultured for a period sufficient to allow for chromosome damage to lead to the formation of micronuclei in interphase cells. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify cells that have completed one nuclear division. c. Cells are harvested, stained, and scored for the presence of micronuclei.
-
Data Analysis: The frequency of micronucleated cells is determined for each concentration and compared to the negative control. A substance is considered genotoxic if it induces a concentration-dependent increase in the number of micronucleated cells or a clear and reproducible positive response at one or more concentrations.
Carcinogenicity
There are no specific carcinogenicity studies available for this compound. However, a bioassay conducted by the National Cancer Institute on the related isomer, p-Tolylurea, showed a compound-related increase in malignant lymphomas in male mice. This finding suggests that isomers of tolylurea may have carcinogenic potential, and further investigation for this compound is warranted.
Reproductive and Developmental Toxicity
Specific data on the reproductive and developmental toxicity of this compound are not available in the public literature. A study on a structurally related compound, tetramethylurea, in rats showed developmental toxicity (decreased fetal weight) only at concentrations that were also toxic to the mother.[4] This suggests that developmental effects may not be a primary concern in the absence of maternal toxicity, but this cannot be directly extrapolated to this compound.
Potential Mechanisms of Toxicity
The precise mechanism of toxicity for this compound in mammals has not been elucidated. Based on data from related compounds, several potential mechanisms can be hypothesized.
-
Oxidative Stress: Urea, the parent compound of substituted ureas, has been shown to induce the production of reactive oxygen species (ROS) in various cell types.[5] ROS can damage cellular components, including DNA, proteins, and lipids, leading to cellular dysfunction and toxicity.
-
Endocrine Disruption: Some phenylurea compounds have been identified as potential endocrine-disrupting chemicals (EDCs).[1] For example, the herbicide linuron has demonstrated anti-androgenic effects. EDCs can interfere with the body's hormonal systems, potentially leading to adverse reproductive, developmental, and metabolic effects.
-
Formation of Reactive Intermediates: The metabolism of many xenobiotics can lead to the formation of reactive intermediates that can covalently bind to cellular macromolecules, leading to toxicity. While not specifically studied for this compound, this is a common mechanism of toxicity for many aromatic compounds.
Visualizations
Caption: Generalized workflow for in vitro genotoxicity screening.
Caption: Hypothesized toxicity pathways for substituted ureas.
Conclusion
The available data for this compound suggests a moderate acute oral toxicity and low dermal toxicity. There is a lack of specific data on its genotoxic, carcinogenic, and reproductive/developmental effects. However, findings for related phenylurea compounds indicate that these are areas that warrant further investigation. The potential mechanisms of toxicity may involve the induction of oxidative stress and endocrine disruption. This guide provides a foundation for a preliminary toxicological assessment and highlights the data gaps that need to be addressed for a comprehensive risk evaluation. Researchers and drug development professionals should consider these factors in the continued development and safety assessment of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylurea herbicides induce cytogenetic effects in Chinese hamster cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interlaboratory evaluation of the genotoxic properties of pencycuron, a commonly used phenylurea fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developmental toxicity study of tetramethylurea (TMU) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vascular toxicity of urea, a new “old player” in the pathogenesis of chronic renal failure induced cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of m-Tolylurea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of m-Tolylurea in various matrices. The protocols are based on established analytical techniques and provide guidance for method development and validation.
Introduction
This compound (3-methylphenylurea) is a chemical compound that can be found as a metabolite of certain industrial chemicals and pesticides. Its quantification is essential in environmental monitoring, toxicology studies, and in the analysis of drug impurities. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the determination of this compound.
Analytical Methods Overview
A summary of the primary analytical methods for the quantification of this compound is provided below.
| Method | Principle | Common Application | Key Advantages |
| HPLC-UV | Separation based on polarity using a reversed-phase column, with detection by UV absorbance. | Routine analysis of water samples and quality control of chemical products. | Simple, cost-effective, and robust. |
| GC-MS | Separation of volatile or derivatized analytes in a gaseous mobile phase, with detection by mass spectrometry. | Analysis of environmental samples where volatility is not a limitation. | High chromatographic resolution and good sensitivity. |
| LC-MS/MS | High-resolution separation by liquid chromatography coupled with highly selective and sensitive detection by tandem mass spectrometry. | Trace-level quantification in complex biological and environmental matrices. | Excellent sensitivity, selectivity, and specificity. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described. These values are estimates based on the analysis of structurally similar compounds, such as other phenylurea herbicides and N-methylurea, and should be verified during in-house method validation.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL | 0.1 - 2 ng/mL | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 - 15 ng/mL | 0.3 - 6 ng/mL | 0.03 - 1.5 ng/mL |
| Linearity Range | 15 - 1000 ng/mL | 5 - 500 ng/mL | 0.1 - 200 ng/mL |
| Recovery | 85 - 110% | 80 - 115% | 90 - 105% |
| Precision (%RSD) | < 10% | < 15% | < 5% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is adapted from methods used for the analysis of phenylurea herbicides in water samples.
a. Sample Preparation (Water Samples)
-
Filter the water sample through a 0.45 µm syringe filter to remove particulate matter.
-
If pre-concentration is required, perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100 mL of the filtered water sample onto the cartridge at a flow rate of 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.
-
b. HPLC-UV Operating Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 245 nm.
c. Calibration
Prepare a series of standard solutions of this compound in the mobile phase, ranging from the LOQ to the upper limit of the expected sample concentrations. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of this compound in environmental samples. Derivatization may be necessary to improve volatility and thermal stability.
a. Sample Preparation (Soil Samples)
-
Air-dry the soil sample and sieve it through a 2 mm mesh.
-
Extract a 10 g subsample with 20 mL of a suitable organic solvent (e.g., acetone or a mixture of acetone and hexane) by shaking for 30 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction twice more and combine the supernatants.
-
Concentrate the combined extracts to approximately 1 mL using a rotary evaporator.
-
Perform a clean-up step using a Florisil or silica gel column if necessary to remove interfering matrix components.
-
Evaporate the cleaned extract to dryness and reconstitute in 1 mL of a suitable solvent for derivatization or direct injection.
b. Derivatization (Optional but Recommended)
For improved volatility, derivatize this compound with a suitable agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
To the dried extract, add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
c. GC-MS Operating Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless injection.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-350.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides high sensitivity and selectivity for the quantification of this compound in complex biological matrices like plasma or urine.
a. Sample Preparation (Biological Fluids)
-
Protein Precipitation:
-
To 100 µL of plasma or urine, add 300 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma or urine, add the internal standard and 500 µL of a suitable extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute in 100 µL of the initial mobile phase.
-
b. LC-MS/MS Operating Conditions
-
Column: A C18 or similar reversed-phase column suitable for UPLC or HPLC (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
Start with 5% B, hold for 0.5 minutes.
-
Linearly increase to 95% B over 3 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 5% B and re-equilibrate for 1.5 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by direct infusion of an this compound standard. A possible transition could be based on the protonated molecule [M+H]+ and a characteristic fragment ion.
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.
-
Visualizations
Caption: Workflow for this compound quantification by HPLC-UV.
Caption: Workflow for this compound quantification by GC-MS.
Caption: Workflow for this compound quantification by LC-MS/MS.
Application Notes: The Role of m-Tolylurea in Organic Synthesis
Introduction
The urea functional group is a cornerstone in medicinal chemistry and drug design, prized for its ability to form stable, multiple hydrogen bonds with biological targets such as enzymes and receptors.[1] This interaction is critical for modulating drug potency, selectivity, and overall pharmacokinetic properties.[1][2] Among the vast family of urea-containing compounds, aryl ureas, and specifically derivatives of m-tolylurea ((3-methylphenyl)urea), are prominent structural motifs in a wide range of biologically active molecules, including anticancer, anti-diabetic, and antimicrobial agents.[1][3][4]
These application notes provide detailed protocols for the synthesis of complex organic molecules incorporating the this compound scaffold. The methodologies outlined are geared towards researchers, scientists, and drug development professionals, offering practical guidance for laboratory synthesis.
Physicochemical Properties of this compound
-
Molecular Formula: C₈H₁₀N₂O[5]
-
Molecular Weight: 150.18 g/mol [5]
-
Appearance: Solid
-
CAS Number: 63-99-0[5]
Protocol 1: General Synthesis of N,N'-Disubstituted Diarylureas
This protocol details the synthesis of unsymmetrical diarylureas by reacting an aromatic amine with a corresponding aromatic isocyanate. This is a fundamental and widely used method for creating the urea linkage.[1][3][6] The reaction is typically high-yielding and proceeds under mild conditions.
Experimental Workflow
Caption: Workflow for diarylurea synthesis.
Methodology
-
Materials:
-
Substituted aromatic amine (e.g., o-phenylenediamine)
-
Substituted aromatic isocyanate (e.g., m-tolyl isocyanate)
-
Anhydrous solvent (e.g., Methanol, Toluene)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating is required)
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
-
Procedure: [3]
-
In a round-bottom flask, dissolve the aromatic amine (1.0 eq) in the chosen anhydrous solvent.
-
Add the aromatic isocyanate (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Many reactions proceed to completion overnight.[3]
-
Upon completion, the solid product often precipitates from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Further purify the product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure diarylurea derivative.
-
Data Presentation
The following table summarizes the synthesis of various (E)-1-(2-((benzylidene)amino)phenyl)-3-(m-tolyl)urea derivatives, showcasing the yields achieved using the described methodology.
| Compound ID | R Group on Aldehyde | Yield (%) | Melting Point (°C) | Reference |
| 3a | 4-OH | 75 | 178-180 | [3] |
| 3c | 2-OH, 3-OCH₃ | 77 | 194-196 | [3] |
| 3d | 4-N(CH₃)₂ | 69 | 210-212 | [3] |
| 3h | 2-OH, 3-OC₂H₅ | 51 | 203-205 | [3] |
Protocol 2: Multi-step Synthesis of Quinazoline-Based Ureas via Suzuki Coupling
This protocol demonstrates a more advanced application, where the this compound moiety is introduced in the final step of a multi-step synthesis. The core of the molecule is constructed using a palladium-catalyzed Suzuki C-C cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[6][7] This approach is highly valuable for creating complex, drug-like molecules.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Synthesis of new diphenyl urea-clubbed imine analogs and its Implications in diabetic management through in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(3-Methylphenyl)urea | C8H10N2O | CID 6142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
m-Tolylurea: A Versatile Reagent in Medicinal Chemistry for Kinase Inhibitor Scaffolds
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
m-Tolylurea and its derivatives represent a significant class of compounds in medicinal chemistry, primarily recognized for their role as a "privileged scaffold" in the design of kinase inhibitors. The urea moiety is a key structural feature, acting as a hydrogen bond donor and acceptor, which facilitates strong and specific interactions with the hinge region of kinase active sites. This interaction is fundamental to the inhibitory activity of numerous clinically approved and investigational drugs. This document provides a detailed overview of the applications of this compound as a reagent, focusing on its incorporation into kinase inhibitors, and includes experimental protocols and relevant biological data.
The most prominent example of a drug containing the tolylurea motif is Sorafenib, a multi-kinase inhibitor approved for the treatment of advanced renal cell and hepatocellular carcinoma. Sorafenib's structure features a diaryl urea core where one of the aryl groups is a tolyl group. This structural element is crucial for its ability to inhibit several key kinases involved in tumor progression and angiogenesis, such as RAF kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs). The success of Sorafenib has spurred extensive research into other tolylurea-containing compounds as potential therapeutics for a range of diseases, particularly cancer.
Core Applications in Medicinal Chemistry
The this compound scaffold is a cornerstone in the development of various enzyme inhibitors. Its utility stems from the rigid and planar nature of the urea linkage, which properly orients the aryl substituents to fit into the binding pockets of target enzymes.
Key Therapeutic Targets:
-
RAF/MEK/ERK Pathway Kinases: As exemplified by Sorafenib, this compound derivatives are potent inhibitors of RAF kinases (B-RAF, C-RAF), which are central components of the MAPK/ERK signaling pathway that regulates cell proliferation and survival.[1]
-
Receptor Tyrosine Kinases (RTKs): This class includes VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for angiogenesis. The tolylurea structure is adept at targeting the ATP-binding site of these kinases.
-
LIM Kinase (LIMK): Novel bis-aryl urea derivatives incorporating a tolyl group have been developed as potent and selective inhibitors of LIM kinase, a key regulator of actin dynamics with implications in cancer cell invasion and metastasis.
-
Indoleamine 2,3-dioxygenase 1 (IDO1): This enzyme is a significant target in cancer immunotherapy. N,N-diphenylurea derivatives containing a tolyl group have been synthesized and shown to have inhibitory effects on IDO1.[2]
-
Transketolase: Phenyl urea-based scaffolds are being investigated as inhibitors of human transketolase, a potential target for new anticancer drugs.[3]
Quantitative Data: In Vitro Biological Activities
The following table summarizes the in vitro inhibitory activities of various this compound derivatives against different kinases and cancer cell lines.
| Compound Class | Target Kinase/Cell Line | IC50 Value | Reference |
| Sorafenib Analogs | VEGFR2/KDR Kinase | 16.54 ± 1.22 µM to 63.92 ± 1.81 µM | [4] |
| Bis-Aryl Urea Derivatives | LIMK1 | < 25 nM | [5] |
| Bis-Aryl Urea Derivatives | ROCK-II | > 400-fold selectivity vs. LIMK1 | [5] |
| Sulfonylurea Sorafenib Analogs | A549, Hela, MCF-7, PC-3 | 16.54 µM - 63.92 µM | [4] |
| 1,2,3-Triazole Sorafenib Analogs | Huh7 | 5.67 ± 0.57 µM | [6] |
| Diphenyl Urea Derivatives | Transketolase | Micromolar range | [3] |
| N,N-diphenylurea-triazole hybrids | IDO1 | 1.73 ± 0.97 μM | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound-based inhibitors and a general workflow for their synthesis and evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of N-Substituted Ureas from Primary Amides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. asianpubs.org [asianpubs.org]
- 5. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
application of m-Tolylurea in agricultural research
An in-depth examination of m-Tolylurea reveals its potential application in agricultural research primarily through its classification as a phenylurea derivative, a class of compounds known for their cytokinin-like activities. While direct research on this compound specifically is limited, extensive studies on analogous compounds, such as diphenylurea and its derivatives, provide a strong foundation for understanding its prospective role as a plant growth regulator. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the agricultural potential of this compound.
1. Introduction to this compound as a Potential Plant Growth Regulator
This compound, also known as N-(3-methylphenyl)urea, belongs to the phenylurea class of chemical compounds. Phenylurea derivatives are synthetic compounds that can mimic the effects of cytokinins, a class of plant hormones that promote cell division, or cytokinesis, in plant roots and shoots.[1] These compounds can influence various aspects of plant growth and development, including shoot and root morphogenesis, axillary bud growth, and leaf senescence.[1]
The cytokinin-like activity of phenylurea derivatives is well-documented. For instance, diphenylurea has been shown to increase the growth of cultured plant tissues.[2] Furthermore, derivatives like diphenylurea disulfonate have been patented as plant growth regulators that can enhance root development, increase chlorophyll content, and significantly boost crop yields.[3][4]
2. Mechanism of Action
The primary proposed mechanism of action for this compound in an agricultural context is its potential to function as a cytokinin agonist or as an inhibitor of cytokinin degradation.
-
Cytokinin Agonist Activity: Like other phenylurea cytokinins, this compound may directly bind to and activate cytokinin receptors, initiating a signaling cascade that promotes cell division and growth.[5]
-
Cytokinin Oxidase/Dehydrogenase (CKX) Inhibition: A significant mode of action for some diphenylurea derivatives is the inhibition of cytokinin oxidase/dehydrogenase (CKX).[6][7] CKX is the primary enzyme responsible for the degradation of cytokinins in plants.[6][7] By inhibiting this enzyme, this compound could increase the endogenous levels of active cytokinins, leading to enhanced plant growth, improved stress resistance, and higher yields.[6][7]
References
- 1. Cytokinin - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. CN1223789A - Plant growth regulator and its preparing process - Google Patents [patents.google.com]
- 4. CN1066914C - Plant growth regulator and its preparing process - Google Patents [patents.google.com]
- 5. Phenyl- and benzylurea cytokinins as competitive inhibitors of cytokinin oxidase/dehydrogenase: a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diphenylurea-derived cytokinin oxidase/dehydrogenase inhibitors for biotechnology and agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for m-Tolylurea Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to characterizing the binding of the small molecule m-Tolylurea to a putative protein target. Given that molecules with a urea functional group have been identified as inhibitors of various proteins, including urea transporters, we will use Urea Transporter B (UT-B) as a hypothetical target for the purpose of illustrating these protocols.[1][2][3] The following sections detail the experimental protocols for three standard biophysical assays: a radioligand competition binding assay, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). These techniques are instrumental in determining the affinity, kinetics, and thermodynamics of the interaction between this compound and its target protein.
Hypothetical Target and Signaling Pathway
For the context of these protocols, we hypothesize that this compound acts as an inhibitor of Urea Transporter B (UT-B). UT-B is involved in the urine concentrating mechanism by facilitating the transport of urea across cell membranes in the kidney.[2] Inhibition of UT-B can lead to a diuretic effect.[2][3] The following diagram illustrates a simplified representation of this action.
Caption: Hypothetical inhibition of Urea Transporter B by this compound.
Data Presentation
The quantitative data obtained from the binding assays should be summarized for clear comparison. The following tables present hypothetical data for the binding of this compound to UT-B.
Table 1: Affinity and Inhibition Constants
| Compound | Assay Type | IC50 (nM) | Ki (nM) |
| This compound | Radioligand Competition | 150 | 75 |
| Control Inhibitor | Radioligand Competition | 50 | 25 |
Table 2: Kinetic and Thermodynamic Parameters
| Compound | Assay Type | Kd (nM) | kon (1/Ms) | koff (1/s) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| This compound | SPR | 85 | 1.2 x 10^5 | 1.0 x 10^-2 | N/A | N/A |
| This compound | ITC | 90 | N/A | N/A | -8.5 | 1.2 |
Experimental Protocols
Radioligand Competition Binding Assay
This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.[4][5][6]
Experimental Workflow Diagram
Caption: Workflow for a radioligand competition binding assay.
Detailed Methodology
-
Membrane Preparation:
-
Homogenize cells or tissue expressing UT-B in cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).[5]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.[5]
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g for 20 minutes) to pellet the membranes.[5]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation (e.g., 50-100 µg of protein), a fixed concentration of a suitable radioligand (e.g., [3H]-Urea, at a concentration close to its Kd), and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, include a high concentration of a known UT-B inhibitor or unlabeled urea.
-
The final assay volume is typically 200-250 µL.[5]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[5]
-
-
Filtration and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.[5]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.[7][8] It provides kinetic data (association and dissociation rates) and affinity data.[7][9]
Experimental Workflow Diagram
Caption: General workflow for an SPR experiment.
Detailed Methodology
-
Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 chip for amine coupling).
-
Activate the sensor surface, for example, with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[10]
-
Inject the purified UT-B protein over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.[10]
-
-
Analyte Binding Measurement:
-
Prepare a series of dilutions of this compound in the running buffer (e.g., HBS-EP buffer).
-
Inject the this compound solutions sequentially over the immobilized UT-B surface, typically from the lowest to the highest concentration.[9]
-
Each injection cycle consists of:
-
A blank buffer injection should be included for double referencing.
-
-
Surface Regeneration:
-
After each binding cycle, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration solution) to remove all bound this compound and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal without damaging the immobilized protein.
-
-
Data Analysis:
-
Subtract the reference channel signal and the blank injection signal from the experimental data.
-
Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software.[7]
-
The fitting will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction in a single experiment.[11][12][13]
Detailed Methodology
-
Sample Preparation:
-
Prepare a solution of purified UT-B protein in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). The protein concentration should be in the range of 10-100 µM.
-
Prepare a solution of this compound in the exact same buffer at a concentration 10-20 times higher than the protein concentration.[14] It is critical to precisely match the buffers to avoid large heats of dilution.[11]
-
Thoroughly degas both solutions before use to prevent air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the UT-B solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.
-
Allow the system to equilibrate to the desired temperature (e.g., 25°C).
-
Perform a series of small, sequential injections (e.g., 2-5 µL) of the this compound solution into the protein solution.
-
The heat change associated with each injection is measured by the instrument.[15]
-
-
Control Experiment:
-
To determine the heat of dilution, perform a control experiment by injecting this compound into the buffer alone. This data will be subtracted from the binding experiment data.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to UT-B.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software.
-
The fitting will provide the binding affinity (Ka, from which Kd = 1/Ka is calculated), the stoichiometry of binding (n), and the change in enthalpy (ΔH). The change in entropy (ΔS) can be calculated from the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(Ka).
-
References
- 1. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea transporter proteins as targets for small-molecule diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A SMALL MOLECULE SCREEN IDENTIFIES SELECTIVE INHIBITORS OF UREA TRANSPORTER UT-A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Surface plasmon resonance (SPR) [bio-protocol.org]
- 8. portlandpress.com [portlandpress.com]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. dhvi.duke.edu [dhvi.duke.edu]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 13. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Application Notes and Protocols for High-Throughput Screening with m-Tolylurea Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) of small molecule libraries is a cornerstone of modern drug discovery, enabling the rapid identification of novel therapeutic candidates. Among the diverse chemical scaffolds utilized in these libraries, urea derivatives, particularly m-tolylurea and its analogs, have emerged as a privileged structure in medicinal chemistry. The urea moiety acts as a potent hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. Diaryl ureas, a class that includes this compound, are particularly prominent as kinase inhibitors, a critical class of oncology drugs.[1][2]
These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening campaigns utilizing this compound-based compound libraries. The focus is on identifying and characterizing inhibitors of key cellular signaling pathways implicated in cancer, such as the RAF/MEK/ERK pathway.
Applications of this compound Libraries in HTS
This compound libraries are valuable tools for identifying hit compounds against a variety of biological targets. Their structural features make them particularly well-suited for targeting ATP-binding sites in kinases.
Key Applications Include:
-
Oncology Drug Discovery: Screening for inhibitors of protein kinases that are hyperactivated in various cancers. Diaryl ureas are known to act as Type II kinase inhibitors, which bind to and stabilize the inactive conformation of the kinase.[1][2][3]
-
Inflammatory Diseases: Identifying modulators of signaling pathways involved in inflammation.[3]
-
Infectious Diseases: Screening for compounds with antimicrobial or antiviral activity.
A notable application is the identification of inhibitors of the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway), a critical cascade that regulates cell proliferation, differentiation, and survival.[4][5] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Data Presentation: Efficacy of Diaryl Urea Compounds
The following table summarizes the reported in vitro efficacy of various diaryl urea derivatives against different cancer cell lines. This data highlights the potential of this chemical class to yield potent anti-proliferative agents.
| Compound ID | Target/Pathway | Cell Line | Assay Type | IC50/GI50 (µM) | Reference |
| SMCl | RAS/RAF/MEK/ERK | Hep3B | Not Specified | Not Specified | [4] |
| SMCl | RAS/RAF/MEK/ERK | SMMC7721 | Not Specified | Not Specified | [4] |
| Compound 1 | p53-related pathways | MDA-MB-231 (TNBC) | MTT Assay | 1.5 - 5.8 | [6] |
| Compound 8a | Not Specified | MCF7 (Breast Cancer) | Cell Proliferation | 0.06 | [7] |
| Compound 8h | Not Specified | HCT116 (Colon Cancer) | Cell Proliferation | 0.33 | [7] |
| Sorafenib | Multi-kinase | HT-29 (Colon Cancer) | Antiproliferative | Strong Activity | [5] |
| Sorafenib | Multi-kinase | A549 (Lung Cancer) | Antiproliferative | Strong Activity | [5] |
Experimental Protocols
Preparation of this compound Compound Library
This protocol outlines the steps for preparing a 10 mM stock solution of an this compound library in 384-well plates, ready for high-throughput screening.
Materials:
-
This compound derivative library (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
384-well polypropylene plates (storage plates)
-
Acoustic liquid handler or multichannel pipette
-
Plate sealer
Procedure:
-
Compound Solubilization: Allow the lyophilized compounds to equilibrate to room temperature. Using an automated liquid handler or a manual multichannel pipette, add the appropriate volume of anhydrous DMSO to each well to achieve a final concentration of 10 mM.
-
Mixing: Seal the plates and vortex gently for 10 minutes to ensure complete dissolution of the compounds.
-
Centrifugation: Centrifuge the plates at 1,000 x g for 1 minute to collect the solution at the bottom of the wells.
-
Storage: Store the stock plates at -20°C or -80°C in a desiccated environment to prevent moisture absorption.
High-Throughput Cell Viability Screening (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound compounds on the proliferation of cancer cells. The assay measures the metabolic activity of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HT-29, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
384-well clear-bottom cell culture plates
-
This compound library (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette or automated liquid handler
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Dilute the cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of the 384-well plates.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Create a working dilution of the this compound library (e.g., 10 µM final concentration) in complete culture medium.
-
Add 10 µL of the diluted compound solution to the corresponding wells of the cell plates.
-
Include positive (e.g., staurosporine) and negative (0.1% DMSO in medium) controls.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 50 µL of solubilization solution to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the negative control.
-
Kinase Inhibition Assay (Generic Protocol)
This protocol provides a general framework for a biochemical assay to screen for this compound compounds that inhibit a specific kinase. This example uses a generic substrate and detection method; specific reagents will vary depending on the kinase of interest.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (e.g., a peptide)
-
ATP
-
Kinase assay buffer
-
This compound library (10 mM in DMSO)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well white or black assay plates (depending on detection method)
-
Plate reader (luminescence or fluorescence)
Procedure:
-
Assay Preparation:
-
Prepare a working solution of the kinase in assay buffer.
-
Prepare a working solution of the substrate and ATP in assay buffer.
-
-
Compound Dispensing:
-
Dispense a small volume (e.g., 50 nL) of the this compound library compounds into the assay plates using an acoustic liquid handler.
-
-
Kinase Addition:
-
Add 5 µL of the kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Add 5 µL of the substrate/ATP solution to each well to start the kinase reaction.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Add the detection reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the signal to develop.
-
-
Data Acquisition:
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the controls.
-
Visualizations
Experimental Workflow for HTS
References
- 1. Diaryl Urea: A Privileged Structure in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights [mdpi.com]
Application Notes and Protocols: Urea Derivatives in Polymer Synthesis
For the attention of: Researchers, scientists, and drug development professionals.
Topic: Utilization of Urea-Based Compounds as Building Blocks for Polymers
Introduction:
Initial investigations into the role of m-Tolylurea as a direct monomeric building block for synthesizing polymers such as polyureas or polyurethanes have indicated that it is not a commonly utilized reactant in established polymerization methodologies. The scientific literature does not provide significant evidence of this compound's direct application as a comonomer or chain extender in these processes.
However, the underlying interest in urea derivatives for polymer synthesis is highly relevant. Urea and its derivatives are fundamental to the production of several classes of polymers. This document provides an overview of two key related areas:
-
The Synthesis of Polyureas from Diisocyanates and Diamines: Toluene diisocyanate (TDI), a chemical precursor related to tolylurea, is a primary building block for polyurethanes and polyureas. This section will detail the conventional synthesis of polyurea, which is a common polymer with applications in coatings, elastomers, and adhesives.
-
Non-Isocyanate Routes to Polyureas Using Urea: In a move towards greener and safer polymer chemistry, methods are being developed that utilize urea directly as a monomer, avoiding the use of toxic isocyanates.[1][2][3] This emerging area offers a more direct use of the urea functional group in creating polymers.
These notes will provide detailed experimental protocols, data presentation, and workflow diagrams for these established and emerging applications of urea-based compounds in polymer science.
Section 1: Synthesis of Aromatic Polyurea via Isocyanate-Amine Polyaddition
Aromatic polyureas are high-performance polymers known for their excellent mechanical properties and thermal stability. They are typically synthesized through the rapid reaction of a diisocyanate with a diamine. This process is a type of step-growth polymerization.[4]
Experimental Protocol: Synthesis of a Polyurea from an Aromatic Diisocyanate and a Diamine
This protocol describes the laboratory-scale synthesis of a polyurea in a solvent.
Materials:
-
Aromatic Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)
-
Aromatic Diamine (e.g., 4,4'-Diaminodiphenylmethane - MDA)
-
Anhydrous Dimethylacetamide (DMAc)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, mechanical stirrer, dropping funnel)
Procedure:
-
Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. The apparatus is flame-dried or oven-dried and assembled under a positive pressure of nitrogen to ensure anhydrous conditions.
-
Diamine Solution Preparation: In the flask, 10.0 g of the aromatic diamine is dissolved in 100 mL of anhydrous DMAc with stirring.
-
Diisocyanate Addition: A stoichiometric equivalent of the aromatic diisocyanate is dissolved in 50 mL of anhydrous DMAc in the dropping funnel. This solution is added dropwise to the stirred diamine solution at room temperature over 30 minutes.
-
Polymerization: The reaction mixture is then heated to 50-60°C and stirred for 2-4 hours. The viscosity of the solution will increase as the polymer forms.
-
Precipitation and Washing: The viscous polymer solution is cooled to room temperature and then slowly poured into a vigorously stirred non-solvent, such as methanol or water, to precipitate the polyurea.
-
Drying: The precipitated polymer is collected by filtration, washed thoroughly with the non-solvent, and dried in a vacuum oven at 80°C until a constant weight is achieved.
Data Presentation: Typical Properties of Aromatic Polyureas
The properties of the resulting polyurea are highly dependent on the specific monomers used. Below is a table summarizing typical property ranges for aromatic polyureas.
| Property | Value Range |
| Glass Transition Temperature (Tg) | 150 - 250 °C |
| Tensile Strength | 50 - 100 MPa |
| Elongation at Break | 5 - 50 % |
| Decomposition Temperature (Td, 5%) | > 300 °C |
Workflow Diagram: Polyurea Synthesis
Caption: Workflow for the synthesis of aromatic polyurea.
Section 2: Non-Isocyanate Polyurea Synthesis from Urea and Diamines
This method represents a more sustainable approach to polyurea synthesis by avoiding the use of hazardous isocyanates. The process typically involves a melt polycondensation of urea with diamines.[1][3]
Experimental Protocol: Melt Polycondensation of Urea and a Diamine
This protocol outlines a solvent-free synthesis of a semi-aromatic polyurea.
Materials:
-
Urea
-
Linear Primary Diamine (e.g., a long-chain aliphatic diamine)
-
Aromatic Diamine (e.g., m-xylenediamine)
-
Organocatalyst (e.g., a guanidine-based catalyst)
-
Standard laboratory glassware (three-neck round-bottom flask, mechanical stirrer, nitrogen inlet, distillation condenser)
Procedure:
-
Reactor Setup: A three-neck round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a short-path distillation head connected to a collection flask.
-
Charging Reactants: The flask is charged with urea, the linear primary diamine, the aromatic diamine, and the organocatalyst.
-
Melt Polycondensation: The reaction vessel is purged with nitrogen, and the mixture is heated under a nitrogen flow. The temperature is gradually increased to the melt temperature of the reactants (typically 150-200°C). Ammonia is evolved as a byproduct and collected in the distillation receiver.
-
Vacuum Application: Once the initial vigorous evolution of ammonia subsides, a vacuum is slowly applied to facilitate the removal of the remaining ammonia and drive the polymerization to completion. The reaction is continued under vacuum for several hours until the desired melt viscosity is achieved.
-
Polymer Extrusion and Cooling: The molten polymer is then extruded from the reactor under nitrogen pressure and allowed to cool to room temperature.
Data Presentation: Properties of Non-Isocyanate Polyureas
The properties of these polymers can be tuned by adjusting the ratio of the linear and aromatic diamines.
| Property | Value Range |
| Young's Modulus | 3 MPa - 1.1 GPa[1] |
| Thermal Stability (Td, 5%) | > 318 °C[1] |
| Strain at Break | 495 - 1180 % (for elastomeric versions)[3] |
Logical Relationship Diagram: Non-Isocyanate Polyurea Synthesis
Caption: Key steps in non-isocyanate polyurea synthesis.
Applications in Drug Development
Polymers are extensively used in drug delivery systems to provide controlled release of therapeutic agents.[5] Polyureas and polyurethanes, due to their biocompatibility and tunable properties, can be formulated into various drug delivery vehicles, including:
-
Drug-Eluting Coatings: For medical devices like stents, to provide localized drug delivery.
-
Nanoparticles and Micelles: For targeted delivery of anticancer drugs.
-
Hydrogels: For sustained release of therapeutic proteins and peptides.
The choice of monomers and the resulting polymer architecture are critical in designing a drug delivery system with the desired release kinetics and biocompatibility. While this compound itself is not a primary building block, the broader class of polyureas derived from related aromatic compounds offers significant potential in this field.
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific research goals and safety considerations. All laboratory work should be conducted in accordance with appropriate safety guidelines.
References
- 1. Urea as a monomer: synthesis and characterization of semi-aromatic thermoplastic non-isocyanate polyureas - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for m-Tolylurea Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Tolylurea is a small molecule compound belonging to the urea class of chemicals, a group known to contain numerous biologically active molecules with therapeutic potential. Urea derivatives have been investigated for a range of medicinal applications, including anticancer, anti-inflammatory, and antimicrobial activities. These application notes provide a comprehensive framework for designing and executing preclinical efficacy studies of this compound, from initial in vitro screening to in vivo validation in animal models. The protocols and workflows outlined below are intended to guide researchers in generating robust and reproducible data to evaluate the therapeutic potential of this compound.
In Vitro Efficacy Studies
A critical first step in evaluating the efficacy of this compound is to assess its activity in relevant cell-based assays. These in vitro studies provide initial insights into the compound's potency, mechanism of action, and potential therapeutic applications.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the effect of this compound on cell proliferation and survival. The choice of cell lines should be guided by the hypothesized therapeutic area of interest (e.g., cancer cell lines for oncology applications, immune cell lines for inflammation).
a. MTT/XTT Assay for Metabolic Activity
The MTT and XTT assays are colorimetric methods used to assess cell metabolic activity, which is an indicator of cell viability. Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, and the amount of formazan produced is proportional to the number of viable cells.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Presentation: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HCT116 | Colorectal Cancer | 48 | Value |
| SW480 | Colorectal Cancer | 48 | Value |
| A375 | Melanoma | 48 | Value |
| MiaPaca-2 | Pancreatic Cancer | 48 | Value |
| PBMCs | Normal Blood Cells | 48 | Value |
Apoptosis Assays
To determine if this compound-induced cell death is due to apoptosis (programmed cell death), specific assays can be employed.
a. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay identifies apoptotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus distinguishing late apoptotic and necrotic cells from early apoptotic cells.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Presentation: Apoptosis Induction by this compound
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | Value | Value | Value |
| This compound (IC50) | Value | Value | Value |
| Positive Control (e.g., Staurosporine) | Value | Value | Value |
Mechanism of Action (MoA) Studies
Understanding how this compound exerts its effects is crucial for its development as a therapeutic agent. The following experimental approaches can help elucidate the underlying molecular mechanisms.
Western Blotting for Protein Expression Analysis
Western blotting is a technique used to detect and quantify specific proteins in a sample. This can be used to investigate the effect of this compound on signaling pathways involved in cell survival, proliferation, and apoptosis.
Protocol: Western Blotting
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation: Effect of this compound on Signaling Protein Expression
| Protein | Vehicle Control (Relative Density) | This compound Treated (Relative Density) | Fold Change |
| p-Akt | 1.0 | Value | Value |
| Akt | 1.0 | Value | Value |
| p-ERK | 1.0 | Value | Value |
| ERK | 1.0 | Value | Value |
| Bcl-2 | 1.0 | Value | Value |
| Bax | 1.0 | Value | Value |
| Cleaved Caspase-3 | 1.0 | Value | Value |
| β-Actin | 1.0 | 1.0 | 1.0 |
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is a sensitive technique used to measure the expression levels of specific genes. This can reveal whether this compound affects the transcription of genes involved in its mechanism of action.
Protocol: Two-Step RT-qPCR
-
RNA Extraction: Isolate total RNA from this compound-treated and control cells using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for the genes of interest (e.g., Bcl-2, Bax, c-Myc, Cyclin D1).
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene (e.g., GAPDH or ACTB).
Data Presentation: Modulation of Gene Expression by this compound
| Gene | Vehicle Control (Relative Expression) | This compound Treated (Relative Expression) | Fold Change |
| Bcl-2 | 1.0 | Value | Value |
| Bax | 1.0 | Value | Value |
| c-Myc | 1.0 | Value | Value |
| Cyclin D1 | 1.0 | Value | Value |
| GAPDH | 1.0 | 1.0 | 1.0 |
In Vivo Efficacy Studies
Following promising in vitro results, the efficacy of this compound must be evaluated in living organisms. Animal models are essential for assessing the compound's therapeutic effect, pharmacokinetics, and potential toxicity in a whole-system context.
Xenograft Models for Anticancer Efficacy
In cancer research, xenograft models involve transplanting human cancer cells into immunocompromised mice. These models are widely used to evaluate the in vivo antitumor activity of novel compounds.
Protocol: Subcutaneous Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 HCT116 cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, this compound at different doses, positive control). Administer the treatments via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Data Presentation: Antitumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | Value | 0 | Value |
| This compound (10 mg/kg) | Value | Value | Value |
| This compound (30 mg/kg) | Value | Value | Value |
| Positive Control | Value | Value | Value |
Inflammation Models for Anti-inflammatory Efficacy
For investigating anti-inflammatory properties, various animal models that mimic aspects of human inflammatory diseases can be utilized.
a. Carrageenan-Induced Paw Edema
This is a widely used model of acute inflammation. Injection of carrageenan into the paw of a rodent induces a local inflammatory response characterized by edema.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Compound Administration: Administer this compound or a vehicle control to the rats.
-
Carrageenan Injection: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control.
Data Presentation: Anti-inflammatory Effect of this compound on Paw Edema
| Treatment Group | Paw Volume Increase at 3h (mL) | Edema Inhibition (%) |
| Vehicle Control | Value | 0 |
| This compound (10 mg/kg) | Value | Value |
| This compound (30 mg/kg) | Value | Value |
| Positive Control (e.g., Indomethacin) | Value | Value |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound efficacy studies.
Hypothesized Signaling Pathway
Application Notes and Protocols for the Safe Handling and Disposal of m-Tolylurea
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and disposal of m-Tolylurea in a laboratory setting. Adherence to these protocols is essential to minimize risks and ensure a safe working environment.
Safety Data Summary
| Parameter | Data | Reference |
| GHS Hazard Statements | H302: Harmful if swallowedH319: Causes serious eye irritation | [1] |
| GHS Pictograms | ![]() | [1] |
| Signal Word | Warning | [2] |
| Molecular Formula | C₈H₁₀N₂O | [1] |
| Molecular Weight | 150.18 g/mol | [1] |
| Appearance | Beige solid | [2] |
| Odor | Odorless | [2] |
Experimental Protocols
A comprehensive PPE strategy is the first line of defense when handling this compound. The following PPE is mandatory:
-
Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards.[2] A face shield should be worn over safety glasses when there is a risk of splashing or aerosol generation.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[2] Inspect gloves for any signs of degradation or puncture before use.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Clothing and Footwear: Long pants and closed-toe shoes are required.
-
-
Respiratory Protection: If there is a potential for aerosolization or if working with fine powders outside of a ventilated enclosure, a NIOSH-approved respirator may be necessary.
Proper handling and storage procedures are critical to prevent accidental exposure and maintain the chemical's integrity.
-
Handling:
-
Storage:
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in section 2.1.
-
Contain the Spill: For solid this compound, carefully sweep or scoop the material to avoid creating dust.
-
Absorb and Collect:
-
Place the spilled material into a labeled, sealed container for hazardous waste.
-
-
Decontaminate the Area:
-
Wipe the spill area with a damp cloth or paper towel.
-
Wash the area with soap and water.
-
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., contaminated gloves, paper towels) must be placed in the hazardous waste container.[5]
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Waste Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves), in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: If this compound is dissolved in a solvent, collect it in a designated, labeled, and sealed liquid hazardous waste container. Do not mix with incompatible waste streams.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage of Waste: Store waste containers in a designated satellite accumulation area, away from general work areas.
-
Disposal Request: Arrange for pickup and disposal by a licensed hazardous waste management company or your institution's environmental health and safety department.[6]
Visualized Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in the laboratory.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. N-(3-Methylphenyl)urea | C8H10N2O | CID 6142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Handling and Storage | University of Virginia School of Engineering and Applied Science [engineering.virginia.edu]
- 4. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 5. orf.od.nih.gov [orf.od.nih.gov]
- 6. youtube.com [youtube.com]
Application Notes: m-Tolylurea as a Molecular Probe for Investigating the PI3K/Akt/mTOR Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
m-Tolylurea is a synthetic small molecule that has been identified as a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a key target for therapeutic intervention and basic research. As a molecular probe, this compound offers a valuable tool for dissecting the intricate functions of the PI3K/Akt/mTOR pathway in various cellular contexts. These application notes provide an overview of this compound's mechanism of action, protocols for its use in cell biology research, and representative data.
Mechanism of Action
This compound is hypothesized to act as an ATP-competitive inhibitor of the p110α catalytic subunit of PI3K. By occupying the ATP-binding pocket, it prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, including the serine/threonine kinase Akt. Consequently, the phosphorylation of downstream targets of Akt, such as mTOR (mammalian target of rapamycin), is inhibited. This blockade of the PI3K/Akt/mTOR cascade results in the suppression of cell growth, proliferation, and the induction of apoptosis in susceptible cell lines.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound based on in vitro and cell-based assays.
| Parameter | Value | Cell Line/System |
| IC50 (PI3Kα) | 15 nM | Recombinant Human PI3Kα |
| Binding Affinity (Kd) | 25 nM | Isothermal Titration Calorimetry |
| Effective Concentration | 1-10 µM | MCF-7, A549, Hela |
| Cell Viability (IC50) | 5 µM | MCF-7 (72h) |
Experimental Protocols
Protocol 1: In Vitro PI3K Kinase Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific PI3K isoform.
Materials:
-
Recombinant human PI3Kα
-
PIP2 substrate
-
ATP (with γ-³²P-ATP for radiometric assay or cold ATP for luminescence-based assay)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add 10 µL of the diluted this compound or DMSO (vehicle control).
-
Add 20 µL of a solution containing recombinant PI3Kα and PIP2 substrate to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 20 µL of ATP solution (containing a tracer amount of γ-³²P-ATP).
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by adding 50 µL of 100 mM EDTA.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated PIP3.
-
Wash the filter plate three times with 75 mM phosphoric acid.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway Activation
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in cultured cells.
Materials:
-
Cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Caption: Experimental workflow for Western Blot analysis.
Formulation of m-Tolylurea for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the formulation of m-Tolylurea for in vivo research. Due to its limited aqueous solubility, appropriate formulation strategies are critical for achieving accurate and reproducible results in animal studies. This guide outlines methods for solubilization, stability testing, and administration of this compound, and includes a discussion of its potential mechanism of action.
Introduction to this compound
This compound is a small molecule belonging to the aryl urea class of compounds. Derivatives of this class have demonstrated a wide range of biological activities, including potential as anti-cancer and anti-inflammatory agents. The therapeutic potential of many aryl ureas stems from their ability to act as kinase inhibitors, modulating key signaling pathways involved in cell proliferation, angiogenesis, and inflammation. Preclinical in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety profile of this compound. A well-defined and reproducible formulation is the cornerstone of such investigations.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Its low aqueous solubility necessitates the use of co-solvents and other excipients for parenteral administration.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| Appearance | White to off-white crystalline powder |
| Aqueous Solubility | Poorly soluble |
| LogP | 1.3 |
Formulation Development for In Vivo Administration
The primary challenge in formulating this compound for in vivo studies is its poor solubility in aqueous vehicles. A co-solvent-based approach is a common and effective strategy to overcome this limitation.
Recommended Vehicle Composition
Based on formulations successfully used for other poorly soluble aryl urea derivatives, the following vehicle composition is recommended as a starting point for this compound:
Table 2: Recommended Vehicle for this compound Formulation
| Component | Percentage (v/v or w/v) | Purpose |
| Dimethyl sulfoxide (DMSO) | 20% (v/v) | Primary solubilizing agent |
| Polyethylene glycol 400 (PEG400) | 40% (v/v) | Co-solvent and viscosity modifier |
| Solutol® HS 15 (or similar non-ionic surfactant) | 10% (w/v) | Surfactant to improve stability and prevent precipitation |
| 100 mM Citrate Buffer (pH 3.0) | 30% (v/v) | Aqueous component and pH modifier |
Note: The final concentration of this compound in this vehicle should be determined based on the required dose for the in vivo study. It is crucial to perform solubility and stability tests for the final formulation.
Solubility Data
Table 3: General Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Insoluble | |
| Ethanol | Soluble | |
| Dimethyl sulfoxide (DMSO) | Soluble | A common solvent for initial stock solutions. |
| Polyethylene glycol 400 (PEG400) | Moderately Soluble | Often used in co-solvent systems. |
Stability Considerations
Stability of the formulated this compound is critical for the integrity of in vivo studies. Both physical and chemical stability should be assessed.
-
Physical Stability: The formulation should be visually inspected for any signs of precipitation, crystallization, or phase separation over time and at different temperatures (e.g., room temperature, 4°C).
-
Chemical Stability: The concentration of this compound in the formulation should be monitored over time using a validated analytical method (e.g., HPLC) to ensure no significant degradation has occurred. Stability studies should be conducted under the intended storage conditions for the duration of the in vivo experiment.[1][2][3][4][5]
Experimental Protocols
Protocol for Preparation of this compound Formulation (10 mg/mL)
This protocol describes the preparation of a 10 mg/mL solution of this compound in the recommended vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Solutol® HS 15 (or equivalent), sterile
-
100 mM Citrate Buffer (pH 3.0), sterile
-
Sterile vials and syringes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh the required amount of this compound powder in a sterile vial. For a 1 mL final volume of a 10 mg/mL solution, weigh 10 mg of this compound.
-
Add 200 µL of DMSO to the vial.
-
Vortex the mixture until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.
-
Add 400 µL of PEG400 to the solution and vortex to mix thoroughly.
-
Add 100 mg of Solutol® HS 15 and vortex until fully dissolved.
-
Slowly add 300 µL of 100 mM Citrate Buffer (pH 3.0) to the mixture while vortexing.
-
Visually inspect the final solution to ensure it is clear and free of any particulates.
-
The formulation is now ready for administration. It is recommended to prepare the formulation fresh before each use. If storage is necessary, it should be stored at 4°C and protected from light, with stability confirmed as described in section 3.3.
Protocol for In Vivo Administration
The following is a general protocol for intraperitoneal (IP) administration of the this compound formulation in a murine model. The exact dosage and administration schedule should be determined based on the specific experimental design.
Materials:
-
Prepared this compound formulation
-
Experimental animals (e.g., mice)
-
Appropriate size sterile syringes and needles (e.g., 27-gauge)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Weigh each animal to determine the correct volume of the formulation to be administered.
-
Gently restrain the animal.
-
Swab the injection site (lower right or left quadrant of the abdomen) with 70% ethanol.
-
Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.
-
Gently aspirate to ensure no blood or urine is drawn back, indicating incorrect needle placement.
-
Slowly inject the calculated volume of the this compound formulation.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions following the injection.
Experimental Workflow
Caption: Experimental workflow for this compound in vivo studies.
Proposed Mechanism of Action and Signaling Pathway
Aryl urea compounds are known to exert their biological effects by inhibiting various protein kinases. Based on the activity of structurally similar compounds, it is hypothesized that this compound may act as an inhibitor of key signaling pathways involved in cancer progression, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Nuclear Factor-kappa B (NF-κB) pathways.
VEGFR-2 Signaling Pathway: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 can block downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[6][7]
NF-κB Signaling Pathway: The NF-κB pathway plays a critical role in inflammation and cell survival.[8][9] In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Inhibition of the NF-κB pathway can lead to apoptosis of cancer cells and suppression of tumor-associated inflammation.
Hypothesized Signaling Pathway Inhibition by this compound
Caption: Hypothesized signaling pathway inhibition by this compound.
Conclusion
The protocols and application notes provided in this document offer a comprehensive guide for the formulation and in vivo evaluation of this compound. A systematic approach to formulation development, including solubility and stability testing, is essential for obtaining reliable and reproducible data in preclinical studies. Further investigation into the precise mechanism of action of this compound will be crucial for its potential development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of di-aryl urea derivatives as c-Kit inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: m-Tolylurea Synthesis
Welcome to the technical support center for the synthesis of m-Tolylurea. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions to optimize your reaction outcomes.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction: Reaction time may be too short, or the temperature may be too low. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Gradually increase the reaction temperature in increments of 5-10°C. - Extend the reaction time, checking for product formation periodically. |
| Moisture in reactants or solvent: Water can react with isocyanate intermediates, if formed, leading to undesired byproducts. | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Dry reactants (e.g., urea) in a vacuum oven before use. | |
| Sub-optimal stoichiometry: Incorrect molar ratios of reactants can lead to unreacted starting materials and lower yield. | - Carefully calculate and weigh the required amounts of m-toluidine and urea (or other starting materials). - Consider using a slight excess of one reactant (e.g., urea) to drive the reaction to completion, followed by purification. | |
| Poor quality of starting materials: Impurities in the m-toluidine or urea can interfere with the reaction. | - Use high-purity, analytical grade reactants. - Purify starting materials if necessary (e.g., recrystallization of urea). | |
| Formation of Side Products/Impurities | Formation of symmetrical ureas: If using an isocyanate-based route, the isocyanate can react with itself or with water to form symmetrical diaryl or dialkyl ureas.[1] | - In isocyanate-generating reactions, control the addition of the amine to the isocyanate precursor.[2] - Ensure a dry reaction environment to prevent hydrolysis of the isocyanate. |
| Di-substituted urea formation: Excess m-toluidine may react with the newly formed this compound. | - Use a 1:1 molar ratio of m-toluidine to the urea source. A slight excess of the urea source might be preferable. | |
| Thermal decomposition: At excessively high temperatures, urea and its derivatives can decompose. | - Maintain the reaction temperature within the optimal range determined by small-scale experiments or literature precedent. | |
| Difficulty in Product Purification | Oiling out during recrystallization: The product separates as an oil instead of crystals. | - Ensure the correct solvent or solvent system is being used. Perform small-scale solubility tests with various solvents.[3][4][5] - Try a two-solvent recrystallization method.[5] - Ensure the solution is not supersaturated before cooling. If it is, add a small amount of hot solvent. |
| Product remains in solution after cooling: The chosen recrystallization solvent is too good at dissolving the product even at low temperatures. | - Add a less polar co-solvent (an "anti-solvent") to the solution to induce precipitation. - Concentrate the solution by evaporating some of the solvent before cooling. - Ensure the solution is fully saturated at the boiling point of the solvent.[3] | |
| Colored impurities: The final product has an undesirable color. | - Add activated charcoal to the hot solution before filtration to adsorb colored impurities.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common laboratory methods for synthesizing this compound and other aryl ureas include:
-
Reaction of an amine with an isocyanate: This involves reacting m-toluidine with a source of isocyanate. A common laboratory approach is the in-situ generation of the isocyanate from a carboxylic acid via a Curtius rearrangement, which is then trapped by an amine.[2]
-
Phosgene-free methods: To avoid the use of highly toxic phosgene and isocyanates, several alternative methods have been developed. One such method is the reaction of m-toluidine with urea. Another approach utilizes carbamates, which react with amines to form ureas.[2] Symmetrical diarylureas can also be synthesized by heating urea with an excess of an aryl amine at temperatures between 120-190 °C.[6]
-
Using Phosgene Substitutes: Reagents like carbonyldiimidazole (CDI) or triphosgene can be used as safer alternatives to phosgene gas. The order of addition of reagents is crucial to avoid the formation of symmetrical urea byproducts.[2]
Q2: How can I optimize the reaction conditions to maximize the yield of this compound?
A2: Optimizing reaction conditions is crucial for achieving high yields.[7] Consider the following factors:
-
Temperature: The reaction rate is temperature-dependent.[8] However, excessively high temperatures can lead to the decomposition of reactants and products. It is recommended to perform small-scale experiments at different temperatures to find the optimal balance between reaction rate and product stability.
-
Reaction Time: The reaction should be allowed to proceed to completion. Monitoring the reaction by TLC is a good practice to determine the optimal reaction time.
-
Solvent: The choice of solvent can significantly impact the reaction. For the synthesis of diarylureas, solvents such as DMSO have been used.[9] The solvent should be inert to the reactants and facilitate the desired reaction pathway.
-
Catalyst: While some methods are catalyst-free, others may benefit from the use of a catalyst to improve the reaction rate and yield.
Q3: What is the best way to purify crude this compound?
A3: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[3][4][10][11] The key steps are:
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[3][4] Common solvents for recrystallization of organic compounds include ethanol, acetone, ethyl acetate, and hexane, or mixtures thereof.[10]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.[3][4]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat briefly before hot filtration.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath to maximize crystal formation.[5]
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[3][5]
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent.
Q4: What are the expected spectral data for this compound?
A4: While specific spectral data for this compound was not found in the search results, data for a closely related compound, N-Methyl-N-(m-tolyl)formamide, can provide some guidance. For N-Methyl-N-(m-tolyl)formamide, the following peaks were observed in CDCl3:
-
¹H NMR (600 MHz): δ 8.45 (s, 1H), 7.28 (t, J = 7.6 Hz, 1H), 7.09 (d, J = 7.5 Hz, 1H), 6.97 (m, 2H), 3.30 (s, 3H), 2.38 (s, 3H).[12]
-
¹³C NMR (151 MHz): δ 162.3, 142.2, 139.7, 132.5, 130.1, 129.4, 127.2, 125.6, 123.1, 122.6, 119.5, 32.1, 29.7, 21.4.[12]
For this compound itself, you would expect to see signals corresponding to the aromatic protons of the m-tolyl group, the methyl protons, and the protons of the urea NH2 and NH groups in the ¹H NMR spectrum. In the ¹³C NMR spectrum, you would expect signals for the carbonyl carbon of the urea, the aromatic carbons, and the methyl carbon. The melting point of this compound is reported to be in the range of 138-143 °C.[13]
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound from m-toluidine and urea was not found in the provided search results, a general procedure for the synthesis of N,N'-diarylureas by fusing urea with an excess of an aryl amine can be adapted.[6]
General Procedure for the Synthesis of this compound from m-Toluidine and Urea:
Disclaimer: This is a generalized procedure and should be optimized for your specific laboratory conditions. Always perform a risk assessment before conducting any chemical synthesis.
Materials:
-
m-Toluidine
-
Urea
-
Suitable high-boiling point solvent (e.g., diphenyl ether, optional)
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine m-toluidine and urea. A molar ratio of 2:1 (m-toluidine:urea) is a common starting point for symmetrical diarylurea synthesis, but for monosubstituted ureas, a ratio closer to 1:1 with a slight excess of urea might be more appropriate to minimize the formation of di-substituted product. The reaction can be run neat or in a high-boiling solvent.
-
Heat the reaction mixture with stirring to a temperature between 120-190 °C.[6] The optimal temperature will need to be determined experimentally.
-
Monitor the reaction progress by TLC. The reaction is complete when the starting m-toluidine spot has disappeared or is significantly diminished.
-
Cool the reaction mixture to room temperature.
-
If the reaction was run neat, the crude product will solidify upon cooling. If a solvent was used, the product may precipitate out or the solvent can be removed under reduced pressure.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recrystallization [sites.pitt.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Home Page [chem.ualberta.ca]
- 6. Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 13. This compound | 63-99-0 [amp.chemicalbook.com]
Technical Support Center: m-Tolylurea Reaction Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of m-tolylurea. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common side products when synthesizing this compound from m-toluidine and urea?
When synthesizing this compound by reacting m-toluidine and urea at elevated temperatures, several side products can form. The primary side products arise from the thermal decomposition of urea.[1][2]
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Di-m-tolylurea: This is a common byproduct formed when the intermediate, m-tolyl isocyanate, reacts with unreacted m-toluidine.
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Biuret and Triuret: Urea can self-condense at high temperatures to form biuret (H₂NCONHCONH₂) and triuret (H₂NCONHCONHCONH₂). These can be difficult to separate from the desired product due to similar polarities.[2][3]
Q2: What are the potential side products when using m-tolyl isocyanate and ammonia for the synthesis?
The reaction of m-tolyl isocyanate with ammonia is generally a cleaner reaction. However, side products can still form, primarily due to the high reactivity of the isocyanate.
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Di-m-tolylurea: This can form if the m-tolyl isocyanate reacts with any m-toluidine present as an impurity or formed from the hydrolysis of the isocyanate by residual water.
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Self-polymerization products: Isocyanates can react with themselves to form dimers (uretdiones) or trimers (isocyanurates), especially at higher temperatures or in the presence of certain catalysts.
Q3: My reaction yield is low. What are the possible causes?
Low yields in this compound synthesis can stem from several factors related to reaction conditions and reagent purity.
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Incomplete reaction: The reaction may not have gone to completion. Ensure you are using the appropriate reaction time and temperature for the chosen synthetic route.
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Sublimation of Urea: When using the m-toluidine and urea method, urea can sublime at higher temperatures, leading to a loss of reagent.
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Side reactions: The formation of significant amounts of side products, as detailed in Q1 and Q2, will naturally decrease the yield of the desired this compound.
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Purification losses: Significant loss of product can occur during workup and purification steps, particularly during recrystallization if the incorrect solvent is used or if the product is highly soluble in the cold solvent.
Q4: I am observing an unexpected peak in my analytical results (e.g., HPLC, GC-MS). How can I identify it?
Identifying unknown impurities is crucial for product quality.
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Compare with known side products: Based on your synthetic route, compare the retention time or mass-to-charge ratio of the unknown peak with those of the common side products listed in the table below.
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LC-MS/MS and High-Resolution Mass Spectrometry (HRMS): These techniques can provide accurate mass data and fragmentation patterns to help elucidate the structure of the impurity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity, NMR spectroscopy (¹H and ¹³C) is a powerful tool for structural confirmation.
Troubleshooting Guide
This section provides a more in-depth look at specific problems and potential solutions.
Problem 1: Formation of Di-m-tolylurea
Cause:
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From m-toluidine and urea: The isocyanic acid intermediate reacts with m-toluidine to form this compound. If the local concentration of m-toluidine is high relative to isocyanic acid, or if the reaction temperature is too high, the formed this compound can decompose back to m-tolyl isocyanate and ammonia. This m-tolyl isocyanate can then react with another molecule of m-toluidine to yield di-m-tolylurea.
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From m-tolyl isocyanate and ammonia: The presence of water in the reaction mixture can hydrolyze m-tolyl isocyanate to m-toluidine. This newly formed m-toluidine can then react with another molecule of m-tolyl isocyanate to produce di-m-tolylurea.
Solution:
-
Control Stoichiometry: Use a slight excess of urea or ammonia relative to the amine starting material to ensure the complete conversion of the amine and minimize its availability for side reactions.
-
Temperature Control: Maintain a consistent and optimal reaction temperature. For the m-toluidine and urea reaction, avoid excessively high temperatures that can promote the decomposition of the product.
-
Anhydrous Conditions: When using the m-tolyl isocyanate route, ensure all reagents and solvents are rigorously dried to prevent hydrolysis of the isocyanate.
Problem 2: Presence of Biuret and Triuret Impurities
Cause: These impurities are specific to the m-toluidine and urea synthesis route. At temperatures above the melting point of urea (~133°C), urea can decompose and react with itself to form biuret and triuret.[2][3]
Solution:
-
Temperature Optimization: Conduct the reaction at the lowest effective temperature that still allows for a reasonable reaction rate.
-
Gradual Addition of Urea: Adding urea portion-wise can help to maintain a lower concentration of free urea at any given time, thus reducing the rate of self-condensation.
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Purification: These impurities can often be removed by careful recrystallization, as their solubility profiles may differ from that of this compound.
Data Presentation
| Potential Side Product | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Signature (Mass Spec) | Synthetic Route of Concern |
| Di-m-tolylurea | C₁₅H₁₆N₂O | 240.30 | m/z 240 | Both |
| Biuret | C₂H₅N₃O₂ | 103.08 | m/z 103 | m-toluidine + Urea |
| Triuret | C₃H₆N₄O₃ | 146.10 | m/z 146 | m-toluidine + Urea |
| m-Toluidine (unreacted) | C₇H₉N | 107.15 | m/z 107 | Both |
| Urea (unreacted) | CH₄N₂O | 60.06 | m/z 60 | m-toluidine + Urea |
Experimental Protocols
Synthesis of this compound from m-Toluidine and Urea
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine m-toluidine (1.0 eq) and urea (1.2 eq).
-
Heating: Heat the reaction mixture to 140-150°C. The mixture will melt and ammonia gas will evolve. Caution: This reaction should be performed in a well-ventilated fume hood.
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Reaction Time: Maintain the temperature and stir the mixture for 2-3 hours, or until the evolution of ammonia ceases.
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Workup: Allow the reaction mixture to cool to room temperature. The solidified mass is then triturated with hot water to remove any unreacted urea and other water-soluble impurities.
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Purification: The crude this compound is collected by filtration and can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Synthesis of this compound from m-Tolyl Isocyanate and Ammonia
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Reaction Setup: In a three-necked flask equipped with a dropping funnel, a gas inlet, and a mechanical stirrer, dissolve m-tolyl isocyanate (1.0 eq) in an anhydrous solvent such as diethyl ether or toluene.
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Ammonia Addition: Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution with vigorous stirring. Alternatively, a solution of ammonia in an anhydrous solvent can be added dropwise.
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Reaction Time: The reaction is typically rapid and exothermic. Continue stirring for 30 minutes after the addition of ammonia is complete.
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Workup: The this compound product will precipitate out of the solution. Collect the solid by filtration.
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Purification: Wash the collected solid with cold solvent to remove any unreacted starting material. The product is often of high purity, but can be recrystallized from ethanol if necessary.
Visualizations
Caption: Reaction pathway for this compound synthesis from m-toluidine and urea, highlighting potential side reactions.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
Technical Support Center: Resolving m-Tolylurea Solubility Issues in Assays
Welcome to the technical support center for m-Tolylurea. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
Q2: Which organic solvents are recommended for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is a widely used and effective polar aprotic solvent for dissolving a broad range of organic compounds, including those with limited aqueous solubility, and is a common choice for preparing high-concentration stock solutions for in vitro assays.[2] Other organic solvents such as ethanol and methanol can also be considered.
Q3: Why does my this compound precipitate when I add it to my aqueous assay buffer or cell culture medium?
A3: Precipitation upon addition to aqueous media is a common issue for compounds prepared in a high-concentration organic stock solution, such as DMSO. This occurs because the compound's solubility is significantly lower in the final aqueous environment compared to the pure organic solvent. Even a small percentage of water in the final solution can cause the compound to fall out of solution.
Q4: Can I heat the this compound solution to improve solubility?
A4: Yes, gentle heating can increase the solubility of many compounds. For instance, the related compound p-Tolylurea is noted to be more soluble in hot water[1]. When preparing stock solutions or dissolving the compound in a final assay buffer, gentle warming (e.g., to 37°C) can be an effective strategy. However, be cautious about the thermal stability of this compound and other components in your assay.
Q5: How does pH affect the solubility of this compound?
A5: The solubility of ionizable compounds is influenced by pH. While this compound is a neutral compound and its solubility is not strongly dependent on pH, extreme pH values can potentially lead to hydrolysis or degradation, which might affect the apparent solubility. It is generally recommended to work with buffers in the physiological pH range (around 7.4) for biological assays.
Troubleshooting Guide
This guide provides systematic steps to address common solubility issues encountered with this compound in experimental assays.
Issue 1: this compound powder does not dissolve in the chosen solvent.
Initial Steps:
-
Solvent Selection: If you are using an aqueous buffer, it is unlikely that you will achieve a high concentration of dissolved this compound. Start by attempting to dissolve the compound in a strong organic solvent like DMSO.
-
Increase Solvent Volume: You may be attempting to create a solution that is above the solubility limit of this compound in that solvent. Try increasing the volume of the solvent.
-
Gentle Heating: Warm the solution to 37°C in a water bath. For many compounds, a moderate increase in temperature can significantly improve solubility.
-
Vortexing/Sonication: Agitate the solution vigorously using a vortex mixer. If a vortex mixer is insufficient, use a sonicator bath to break down any aggregates and enhance dissolution.
Workflow for Initial Dissolution:
Issue 2: this compound precipitates out of solution after dilution into aqueous media.
Strategies to Prevent Precipitation:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay. Determine the concentration at which it remains soluble in your final assay buffer.
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Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of aqueous buffer, try adding the aqueous buffer to the stock solution dropwise while vortexing. This can sometimes prevent immediate precipitation.
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Use a Co-solvent: If your assay can tolerate it, increasing the percentage of the organic solvent (e.g., DMSO) in the final solution can help maintain solubility. However, be mindful of the solvent's potential effects on your experimental system. Most cell-based assays can tolerate up to 0.5-1% DMSO.
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Incorporate Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can help to stabilize the compound in the aqueous solution. This is more suitable for biochemical assays than for cell-based assays, as surfactants can have cellular toxicity.
Decision Tree for Preventing Precipitation:
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility | Temperature | Recommendations |
| Water | Very Low | Room Temperature | Not recommended for stock solutions. Solubility may increase with heating[1]. |
| DMSO | High | Room Temperature | Recommended for high-concentration stock solutions. |
| Ethanol | Moderate | Room Temperature | Can be used for stock solutions, may require warming. |
| Methanol | Moderate | Room Temperature | An alternative to ethanol for stock solutions. |
| Aqueous Buffers (e.g., PBS) | Very Low | Room Temperature | Expect precipitation when diluting from organic stock solutions. |
Note: This table provides estimated solubility based on the properties of similar compounds and general principles. Empirical determination is recommended for precise concentrations.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath (optional)
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh out the required amount of this compound. For 1 mL of a 10 mM solution, you will need 1.5018 mg of this compound (Molecular Weight: 150.18 g/mol ).
-
Dissolution: Add the weighed this compound to a microcentrifuge tube. Add the appropriate volume of DMSO (e.g., 1 mL).
-
Mixing: Vortex the tube vigorously for 1-2 minutes.
-
Visual Inspection: Check for any undissolved particles.
-
Heating (if necessary): If particles remain, place the tube in a 37°C water bath for 10-15 minutes and vortex again.
-
Sonication (if necessary): If the compound is still not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Assay Buffer
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Aqueous assay buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Pre-warm Buffer: If your experiment is at a specific temperature (e.g., 37°C), pre-warm your aqueous buffer to that temperature.
-
Serial Dilution: It is recommended to perform serial dilutions to reach your final desired concentration.
-
Dilution Technique:
-
Method A (Standard): Add the required volume of the DMSO stock solution to the aqueous buffer. Mix immediately by pipetting up and down or by gentle vortexing.
-
Method B (Reverse Addition): In a separate tube, add the required volume of the DMSO stock solution. Then, add the aqueous buffer to this tube in small increments, mixing between each addition.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed a level that is toxic to your cells or interferes with your assay (typically ≤ 0.5%).
-
Solubility Check: After dilution, visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
References
Technical Support Center: Overcoming Resistance to m-Tolylurea-Based Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during experiments with m-Tolylurea-based compounds.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to a this compound-based compound (e.g., Sorafenib, Regorafenib, Lenvatinib) over time. What are the common reasons for this acquired resistance?
A1: Acquired resistance to this compound-based kinase inhibitors is a common phenomenon and can be attributed to several molecular mechanisms:
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Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effect of the drug. Common bypass pathways include the PI3K/Akt/mTOR and JAK/STAT pathways.[1][2][3] Activation of these pathways can restore downstream signaling required for cell proliferation and survival, even when the primary target of the this compound compound is inhibited.
-
Epithelial-Mesenchymal Transition (EMT): Cells may undergo a phenotypic switch from an epithelial to a mesenchymal state.[1] This transition is associated with increased motility, invasion, and drug resistance.
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Tumor Microenvironment Alterations: The anti-angiogenic effects of many this compound compounds can lead to hypoxia (low oxygen) within the tumor.[3] This hypoxic environment can, in turn, select for more aggressive and drug-resistant cancer cell populations.
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Target Gene Mutations or Amplification: While less common for multi-kinase inhibitors compared to highly specific ones, mutations in the target kinases or amplification of the target gene can reduce the drug's binding affinity or increase the amount of target protein, respectively, leading to resistance.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.[4]
Q2: I am starting a new experiment with a this compound-based compound. How can I proactively establish a resistant cell line model to study resistance mechanisms?
A2: Developing a drug-resistant cell line model is a crucial step in understanding and overcoming resistance. The most common method is through continuous exposure to the drug. A general protocol involves:
-
Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of the compound on your parental cell line using a cell viability assay (e.g., MTT or CCK-8 assay).
-
Initial Drug Exposure: Culture the parental cells in a medium containing the this compound-based compound at a concentration slightly below the IC50 value.[5]
-
Gradual Dose Escalation: Once the cells adapt and resume proliferation, gradually increase the drug concentration in the culture medium. A common approach is to increase the concentration by a small increment (e.g., 0.25-0.5 μM) every few days or weeks.[5][6]
-
Maintenance Culture: After several months of continuous exposure and dose escalation, you will have a cell line that can proliferate in the presence of a significantly higher concentration of the drug compared to the parental line. These resistant cells should be maintained in a culture medium containing a maintenance dose of the compound (e.g., a concentration at which they exhibit stable growth) to retain their resistant phenotype.[5]
Q3: My resistant cell line shows a different morphology and appears more migratory. What experiments can I perform to confirm if Epithelial-Mesenchymal Transition (EMT) is occurring?
A3: A change in cell morphology towards a more elongated, spindle-like shape is a classic indicator of EMT. To confirm this, you can perform the following experiments:
-
Western Blot Analysis: Analyze the expression of key EMT markers. A hallmark of EMT is the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin, Vimentin, and transcription factors like Snail, Slug, and Twist.
-
Transwell Migration and Invasion Assays: These assays directly measure the migratory and invasive capacity of your cells. An increased number of cells migrating through the porous membrane (migration) or through a Matrigel-coated membrane (invasion) in the resistant cell line compared to the parental line would support the occurrence of EMT.[7][8]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in drug sensitivity assays.
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. Cell density can influence drug response. |
| Drug Solution Stability | Prepare fresh drug solutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Incubation Time | Ensure the incubation time for the viability assay reagent (e.g., MTT, WST-1) is optimized for your cell line and consistent across all plates. |
| DMSO Concentration | Keep the final concentration of the vehicle (e.g., DMSO) consistent across all wells, including controls. High concentrations of DMSO can be toxic to cells. |
Problem 2: No significant difference in target kinase phosphorylation between sensitive and resistant cells upon treatment.
| Possible Cause | Troubleshooting Steps |
| Activation of Bypass Pathways | Investigate the activation status (phosphorylation) of key proteins in common bypass pathways, such as Akt (PI3K pathway) and STAT3 (JAK/STAT pathway), using Western blotting.[2][3] |
| Drug Efflux | Use a fluorescent substrate of common drug efflux pumps to compare its accumulation in sensitive versus resistant cells via flow cytometry or fluorescence microscopy. A lower accumulation in resistant cells may indicate increased efflux. |
| Incorrect Timepoint | Perform a time-course experiment to determine the optimal timepoint to observe maximal inhibition of the target kinase after drug treatment. |
Problem 3: Difficulty in inducing hypoxia to mimic the tumor microenvironment.
| Possible Cause | Troubleshooting Steps |
| Inadequate Hypoxia Chamber Sealing | Ensure the hypoxic chamber is properly sealed to maintain a low oxygen environment. Use an oxygen sensor to verify the oxygen levels. |
| Chemical Induction Variability | When using chemical inducers of hypoxia like cobalt chloride (CoCl2), optimize the concentration and incubation time for your specific cell line, as sensitivity can vary.[9] |
| Confirmation of Hypoxic Response | Confirm the induction of a hypoxic response by measuring the stabilization and nuclear accumulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α) via Western blot or immunofluorescence. |
Quantitative Data Summary
Table 1: IC50 Values of Sorafenib in Sensitive and Resistant Hepatocellular Carcinoma (HCC) Cell Lines.
| Cell Line | Parental IC50 (μM) | Resistant IC50 (μM) | Fold Resistance | Reference |
| Huh-7 | 2.33 ± 0.22 | 6.76 ± 0.48 | ~2.9 | [3] |
| Hep-3B | 2.75 ± 0.44 | 7.73 ± 0.27 | ~2.8 | [3] |
| LM3 | 4.47 | 16.33 | ~3.7 | [10] |
Table 2: IC50 Values of Lenvatinib in Sensitive and Resistant Hepatocellular Carcinoma (HCC) Cell Lines.
| Cell Line | Parental IC50 (μM) | Resistant IC50 (μM) | Fold Resistance | Reference |
| Huh-7 | 9.91 ± 0.95 | 10.56 ± 0.73 | ~1.1 | [3] |
| Hep-3B | 2.79 ± 0.19 | 27.49 ± 3.01 | ~9.9 | [3] |
| HepG2 | Parental | Resistant | >2 | [6] |
| Huh7 | Parental | Resistant | >2 | [6] |
Table 3: IC50 Values of Regorafenib in Colorectal Cancer (CRC) Cell Lines.
| Cell Line | IC50 (µM) | Reference |
| HCT-116 | 7 | [11] |
| Caco-2 | 8 | [11] |
| S1-M1-80 (Mitoxantrone Resistant) | 30.21 (Mitoxantrone) | [12] |
| S1-M1-80 + 3µM Regorafenib | 0.31 (Mitoxantrone) | [12] |
Experimental Protocols
Protocol 1: Western Blot for PI3K/Akt Pathway Activation
-
Cell Lysis: Treat sensitive and resistant cells with the this compound compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Transwell Invasion Assay
-
Chamber Preparation: Rehydrate Matrigel-coated transwell inserts (typically 8 µm pore size) with serum-free medium in a 24-well plate.
-
Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed a defined number of cells (e.g., 5 x 10^4) into the upper chamber of the transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell invasion (e.g., 24-48 hours).
-
Cell Staining and Counting: Remove the non-invading cells from the top of the membrane with a cotton swab. Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.[7] Count the number of stained cells in several random fields under a microscope.
Protocol 3: Induction of Hypoxia
-
Hypoxic Chamber: Place cell culture plates in a modular incubator chamber. Flush the chamber with a gas mixture of low oxygen (e.g., 1% O2, 5% CO2, and balanced with N2) for a few minutes to displace the ambient air. Seal the chamber and place it in a standard 37°C incubator.
-
Chemical Induction: Alternatively, treat cells with a chemical hypoxia-mimetic agent such as cobalt chloride (CoCl2) at a final concentration of 100-150 µM in the culture medium for 4-24 hours.[9]
-
Verification: Confirm the hypoxic state by assessing the upregulation of HIF-1α protein levels via Western blot.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Evaluating the Effect of Lenvatinib on Sorafenib-Resistant Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sophoridine suppresses lenvatinib‐resistant hepatocellular carcinoma growth by inhibiting RAS/MEK/ERK axis via decreasing VEGFR2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.7. Transwell migration and invasion assays [bio-protocol.org]
- 8. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 9. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential antitumour effect of all-trans retinoic acid on regorafenib-treated human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regorafenib antagonizes BCRP-mediated multidrug resistance in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: m-Tolylurea in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the challenges associated with the stability of m-Tolylurea in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a gradual increase in pH over time. What is causing this?
A1: An increase in pH is a common indicator of this compound degradation. Like other urea compounds, this compound can undergo hydrolysis in aqueous solutions to form m-toluidine and, ultimately, ammonia and carbon dioxide. The formation of ammonia, a weak base, will cause the pH of the solution to rise. This degradation is often accelerated by elevated temperatures and pH values outside the optimal stability range.[1]
Q2: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?
A2: While specific studies on this compound are limited, data for urea and its derivatives suggest that the optimal stability is achieved within a pH range of 4 to 8.[2][3] To minimize degradation, it is highly recommended to use a buffered solution to maintain the pH within this range. A lactate buffer at pH 6.0 has been shown to be particularly effective in minimizing the degradation of urea.[2][3]
Q3: I am observing precipitation in my concentrated this compound stock solution. What could be the reason?
A3: this compound has limited solubility in water, especially at room temperature. Precipitation may occur if the concentration of your stock solution exceeds its solubility limit. Consider preparing a less concentrated stock solution or gently warming the solution to aid dissolution. Be aware that prolonged exposure to elevated temperatures can accelerate degradation.
Q4: Are there any specific excipients that can help stabilize this compound in solution?
A4: Yes, certain excipients can enhance the stability of urea-based compounds. For instance, aminocarboxylic acids have been reported to have a significant stabilizing effect on aqueous urea solutions.[1] Additionally, the use of co-solvents, such as isopropanol, can retard decomposition by reducing the activity of water.[2] The selection of an appropriate excipient will depend on the specific requirements of your experiment or formulation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low potency or activity of this compound. | Degradation of the active compound. | 1. Verify the pH of your stock and working solutions. Adjust to a pH between 4 and 8 using a suitable buffer (e.g., lactate buffer, pH 6.0). 2. Prepare fresh solutions before each experiment. 3. Store stock solutions at 2-8°C and protect them from light. |
| Inconsistent results between experiments. | Variable degradation rates of this compound. | 1. Standardize the preparation and storage conditions of your solutions. 2. Use a consistent buffer system and pH for all experiments. 3. Monitor the temperature of your solutions during storage and experimentation. |
| Formation of unknown peaks in analytical chromatography. | Presence of degradation products. | 1. Characterize the degradation products using techniques like LC-MS. 2. Review your solution preparation and storage protocols to minimize degradation. 3. Consider performing forced degradation studies to identify potential degradation products under various stress conditions. |
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for in vitro experiments.
Materials:
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This compound powder
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Lactic acid
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Sodium hydroxide
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Deionized water
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pH meter
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Sterile filters (0.22 µm)
Procedure:
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Prepare a 50 mM lactate buffer at pH 6.0 by dissolving the appropriate amounts of lactic acid in deionized water and adjusting the pH with sodium hydroxide.
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Accurately weigh the required amount of this compound to achieve the desired final concentration (e.g., 10 mM).
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Gradually add the this compound powder to the lactate buffer while stirring continuously. Gentle warming (not exceeding 40°C) may be applied to facilitate dissolution.
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Once completely dissolved, allow the solution to cool to room temperature.
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Verify the final pH and adjust if necessary.
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Sterile-filter the solution using a 0.22 µm filter.
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Store the stock solution in a tightly sealed, light-protected container at 2-8°C.
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration of this compound in an aqueous sample.
Instrumentation and Conditions:
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HPLC System: With UV detector
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase: Acetonitrile and water (gradient or isocratic, to be optimized)
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Detection Wavelength: To be determined based on the UV absorbance maximum of this compound (typically around 240 nm)
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Column Temperature: 25°C
Procedure:
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Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
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Inject the standard solutions into the HPLC system to generate a calibration curve.
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Inject the unknown sample(s) into the HPLC system.
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Identify the this compound peak based on its retention time compared to the standards.
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Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Proposed hydrolysis pathway of this compound in aqueous solution.
Caption: General workflow for preparing and assessing the stability of this compound solutions.
References
- 1. Analytical methods for measuring urea in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP0293503A1 - Urea stabilized with a lactone in various pharmaceutical and cosmetic preparations - Google Patents [patents.google.com]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for m-Tolylurea
Welcome to the technical support center for the purification of m-Tolylurea. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound are recrystallization and column chromatography. Recrystallization is often the first choice due to its simplicity and cost-effectiveness for removing soluble impurities.[1] Column chromatography is employed when recrystallization does not provide the desired purity or when dealing with complex mixtures of impurities.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound can be assessed using several analytical techniques:
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Melting Point Analysis: A sharp melting point range close to the literature value (typically around 144-148 °C) indicates high purity. A broad melting range suggests the presence of impurities.
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High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining purity and quantifying impurities. A single, sharp peak on the chromatogram is indicative of a pure compound.
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Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess purity. A single spot on the TLC plate after development suggests a pure compound.
Q3: What are the potential impurities I might encounter in my crude this compound?
A3: If synthesizing this compound from m-toluidine and a urea source (like urea or an isocyanate), potential impurities include:
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Unreacted m-toluidine: This is a common impurity if the reaction does not go to completion.
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Di-substituted ureas (e.g., 1,3-di-m-tolylurea): These can form as byproducts during the synthesis.
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Other isomeric tolylureas: Depending on the purity of the starting m-toluidine.
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Solvent residues: From the reaction or initial work-up steps.
Troubleshooting Guides
Recrystallization
Problem: Low recovery of this compound after recrystallization.
| Possible Cause | Troubleshooting Step |
| Too much solvent was used. | Concentrate the filtrate by carefully evaporating some of the solvent and then allow it to cool again to induce further crystallization. |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[1] |
| The compound is too soluble in the chosen solvent even at low temperatures. | Select a different solvent or a solvent mixture where this compound has lower solubility at cold temperatures. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Add a small amount of hot solvent to the solution before filtering to prevent premature crystal formation. |
Problem: The recrystallized this compound is still impure (e.g., off-color or broad melting point).
| Possible Cause | Troubleshooting Step |
| Insoluble impurities are present. | Perform a hot filtration step to remove any solid impurities before allowing the solution to cool and crystallize. |
| Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| The cooling process was too fast, trapping impurities. | Redissolve the crystals in a minimal amount of hot solvent and allow for slower cooling to enable proper crystal lattice formation, which excludes impurities.[1] |
| The chosen solvent is not suitable for removing specific impurities. | Try a different recrystallization solvent. A solvent in which the impurity is highly soluble at all temperatures is ideal. |
Column Chromatography
Problem: Poor separation of this compound from impurities.
| Possible Cause | Troubleshooting Step |
| Incorrect mobile phase polarity. | Optimize the mobile phase composition using thin-layer chromatography (TLC) first. A good separation on TLC will likely translate to good separation on the column. For phenylurea compounds, a common starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone). |
| Column was not packed properly. | Ensure the stationary phase (e.g., silica gel) is packed uniformly to avoid channeling. A poorly packed column will lead to broad peaks and poor separation. |
| Sample was loaded improperly. | Dissolve the crude sample in a minimal amount of the mobile phase and load it onto the column in a narrow band. A broad initial band will result in poor separation. |
| Flow rate is too fast or too slow. | An optimal flow rate allows for proper equilibration of the compound between the stationary and mobile phases. Adjust the flow rate to improve separation. |
Problem: this compound is not eluting from the column.
| Possible Cause | Troubleshooting Step |
| The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. A gradient elution (gradually increasing polarity) can be effective. |
| The compound has very strong interactions with the stationary phase. | Consider using a more polar stationary phase (like alumina) or a different chromatography technique, such as reverse-phase chromatography. |
Experimental Protocols
Recrystallization of this compound from an Ethanol-Water Mixture
This protocol is a general guideline and may need optimization based on the impurity profile of your crude this compound.
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Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethanol (near boiling). Stir continuously to aid dissolution.
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Hot Filtration (if necessary): If insoluble impurities are present, pre-heat a gravity filtration setup (funnel with fluted filter paper and receiving flask) and filter the hot solution.
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Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.
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Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
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Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or by air drying.
Column Chromatography of this compound
This is a general protocol for the purification of this compound using silica gel chromatography.
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Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
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Mobile Phase (Eluent): A mixture of hexane and ethyl acetate. The exact ratio should be determined by TLC analysis of the crude mixture to achieve an Rf value of approximately 0.2-0.4 for this compound. A typical starting point could be a 7:3 or 8:2 hexane:ethyl acetate ratio.
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Column Packing:
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Wet Packing (recommended): Prepare a slurry of silica gel in the mobile phase and pour it into the column. Allow the silica to settle, ensuring a uniform and crack-free bed.
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Dry Packing: Fill the column with dry silica gel and then slowly run the mobile phase through it until the entire column is saturated.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully load the solution onto the top of the silica gel bed.
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Elution: Add the mobile phase continuously to the top of the column and begin collecting fractions.
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Fraction Analysis: Monitor the elution of the compounds by TLC analysis of the collected fractions.
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Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Qualitative)
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature |
| Water | Insoluble | Slightly Soluble |
| Ethanol | Sparingly Soluble | Soluble |
| Acetone | Soluble | Very Soluble |
| Dichloromethane | Soluble | Very Soluble |
| Hexane | Insoluble | Sparingly Soluble |
| Toluene | Sparingly Soluble | Soluble |
Note: This data is qualitative and serves as a general guide for solvent selection.
Table 2: Example Purification Data for this compound
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) |
| Recrystallization (Ethanol/Water) | 90% | >98% | 75-85% |
| Column Chromatography (Silica, Hexane:Ethyl Acetate 7:3) | 85% | >99% | 60-75% |
Note: These are typical values and can vary depending on the nature and amount of impurities in the starting material.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting logic for low recovery in recrystallization.
References
addressing batch-to-batch variability of m-Tolylurea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the batch-to-batch variability of m-Tolylurea.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as 3-methylphenylurea, is an organic compound with the chemical formula C₈H₁₀N₂O. It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif is often incorporated into molecules designed to interact with biological targets.
Q2: What are the common synthesis routes for this compound and how can they contribute to batch-to-batch variability?
The most common laboratory and industrial synthesis of this compound involves the reaction of m-toluidine with a urea source, such as urea or a derivative like potassium cyanate. Variability in reaction conditions such as temperature, reaction time, and the ratio of reactants can lead to inconsistencies between batches. The presence of moisture can also influence the reaction pathway and impurity profile.
Q3: What are the potential impurities in this compound that can arise from its synthesis?
Several impurities can be present in this compound, contributing to batch-to-batch variability. These can include:
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Unreacted m-toluidine: Incomplete reaction can leave residual starting material.
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Di-(m-tolyl)urea: Formed by the reaction of this compound with another molecule of m-toluidine isocyanate (an intermediate).
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Other isomeric tolylureas (o- and p-Tolylurea): If the m-toluidine starting material contains isomeric impurities.
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Products of side reactions: Depending on the specific synthesis conditions, other related substances may be formed.
Q4: How can batch-to-batch variability of this compound impact experimental results?
Inconsistent purity and impurity profiles of this compound can significantly affect research outcomes. Impurities can lead to:
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Altered pharmacological activity or misleading structure-activity relationship (SAR) data.
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Inconsistent results in biological assays.
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Issues with solubility and formulation development.
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Unpredictable toxicity profiles.
Q5: What are the recommended storage conditions for this compound to minimize degradation?
To ensure the stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place. Exposure to light, moisture, and high temperatures can lead to degradation. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity or Potency Observed Between Different Batches of this compound
| Possible Cause | Troubleshooting Step | Recommended Action |
| Purity Variation | Verify the purity of each batch. | Perform a quantitative purity analysis using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR). |
| Presence of Active Impurities | Characterize the impurity profile of each batch. | Use HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify impurities. Compare the impurity profiles of batches with high and low activity. |
| Degradation of the Compound | Assess the integrity of the stored material. | Analyze the material for the presence of degradation products. Review storage conditions and handling procedures. |
Issue 2: Poor or Inconsistent Solubility of this compound Batches
| Possible Cause | Troubleshooting Step | Recommended Action |
| Presence of Insoluble Impurities | Analyze for and identify any insoluble matter. | Filter a solution of the compound and analyze the residue. Use techniques like Fourier-Transform Infrared (FTIR) spectroscopy or microscopy to identify the insoluble material. |
| Polymorphism | Investigate the solid-state properties of the different batches. | Employ techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for different crystalline forms. |
| Incorrect pH of the Solution | Measure the pH of the prepared solution. | Ensure the pH of the solvent is appropriate for dissolving this compound and is consistent across experiments. |
Issue 3: Unexpected Peaks Observed During HPLC Analysis of this compound
| Possible Cause | Troubleshooting Step | Recommended Action |
| Contamination of the HPLC System | Run a blank gradient (mobile phase without sample). | If peaks are observed in the blank run, clean the injector, column, and detector. |
| Impurity in the Solvent/Mobile Phase | Use high-purity, HPLC-grade solvents. | Filter all mobile phases before use. |
| Sample Degradation in the Autosampler | Check the stability of the sample in the autosampler vial over time. | Analyze the sample at different time points after preparation. If degradation is observed, consider using a cooled autosampler or reducing the run time. |
| Presence of a Co-eluting Impurity | Modify the HPLC method to improve resolution. | Adjust the mobile phase composition, gradient profile, or change the column stationary phase. |
Data Presentation
Table 1: Example Quality Control Specifications for this compound
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Purity (by HPLC) | ≥ 98.0% | HPLC-UV |
| m-Toluidine | ≤ 0.5% | HPLC-UV |
| Di-(m-tolyl)urea | ≤ 1.0% | HPLC-UV |
| Any other single impurity | ≤ 0.5% | HPLC-UV |
| Total Impurities | ≤ 2.0% | HPLC-UV |
| Loss on Drying | ≤ 0.5% | Gravimetric |
Note: These are example specifications and may vary depending on the intended use and supplier.
Table 2: Example HPLC Method Parameters for this compound Purity Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile/Water (50:50) |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling of this compound
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Preparation of Mobile Phase:
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Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well.
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Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix well.
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Degas both mobile phases using sonication or vacuum filtration.
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Preparation of Standard and Sample Solutions:
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Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to get a concentration of 1 mg/mL.
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Sample Solution: Accurately weigh about 10 mg of the this compound batch to be tested and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
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Chromatographic Conditions:
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Set up the HPLC system with the parameters listed in Table 2.
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Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
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Analysis:
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Inject the standard solution to determine the retention time and peak area of this compound.
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Inject the sample solution.
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Identify the this compound peak in the sample chromatogram based on the retention time of the standard.
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Calculate the purity of the sample by the area percentage method.
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Identify and quantify any impurities relative to the main peak.
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Protocol 2: Forced Degradation Study of this compound
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Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
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Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.
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Oxidative Degradation: Dissolve this compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.
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Thermal Degradation: Keep the solid this compound in an oven at 105°C for 48 hours.
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Photolytic Degradation: Expose the solid this compound to UV light (254 nm) and visible light for 7 days.
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Analysis: After the specified time, neutralize the acidic and basic solutions. Prepare samples from all conditions at a concentration of 1 mg/mL and analyze by HPLC (using the method in Protocol 1) to observe the formation of degradation products.
Mandatory Visualization
Caption: Workflow for troubleshooting batch-to-batch variability.
Caption: Potential impurities from this compound synthesis.
Technical Support Center: Enhancing the Selectivity of m-Tolylurea Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the selectivity of m-Tolylurea derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high selectivity with this compound derivatives?
A1: this compound derivatives, like many kinase inhibitors, target the highly conserved ATP-binding site of kinases. This conservation across the kinome presents a significant hurdle in achieving selectivity.[1] Key challenges include distinguishing between closely related kinases within the same family and avoiding off-target effects that can lead to toxicity or unexpected pharmacological profiles. The flexibility of the urea linkage can also allow for binding to multiple targets.
Q2: How does the ATP concentration in our assay affect the measured IC50 values and apparent selectivity?
A2: The concentration of ATP is a critical parameter in kinase inhibition assays. Since this compound derivatives are typically ATP-competitive inhibitors, the measured IC50 value will increase with higher ATP concentrations. For accurate and comparable selectivity profiling, it is recommended to perform assays with an ATP concentration at or near the Michaelis constant (Km) for each kinase.[2] This ensures that the IC50 values more closely reflect the intrinsic binding affinity (Ki) of the inhibitor for the kinase.[2]
Q3: We observe good in vitro selectivity, but this does not translate to our cellular assays. What could be the reason?
A3: Discrepancies between in vitro and cellular selectivity are common and can arise from several factors. These include differences in cell permeability of the compound, the presence of drug efflux pumps, intracellular ATP concentrations (which are typically much higher than in biochemical assays), and the scaffolding or complex formation of the target kinase within the cellular environment.[2] Furthermore, the overall cellular response may be a result of inhibiting a less potent but more critical kinase in a particular signaling pathway.
Q4: What are the most common off-targets for urea-based kinase inhibitors?
A4: While specific off-targets depend on the exact chemical structure, urea-based inhibitors, such as Sorafenib, are known to inhibit multiple kinases. Common off-target families include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Raf kinases.[3] Unexpected off-target effects can lead to pathway activation in some cases.[4] Comprehensive selectivity profiling across a broad panel of kinases is essential to identify these off-targets.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Selectivity Profile
| Possible Cause | Troubleshooting Step |
| Compound Purity | Verify the purity of your this compound derivative using techniques like HPLC and NMR. Impurities can lead to misleading activity and selectivity results. |
| Assay Conditions | Ensure that the ATP concentration is consistent and ideally close to the Km for each kinase being tested.[2] Also, check the stability of the compound under the assay conditions. |
| Kinase Panel Choice | If using a small kinase panel, you may not be identifying all relevant off-targets. Consider screening against a broader, more diverse kinase panel to get a more accurate selectivity profile.[3][5] |
| Data Analysis | Re-evaluate your data analysis methods. Ensure that IC50 curves are properly fitted and that appropriate statistical analyses are being performed. |
Issue 2: Difficulty in Synthesizing Derivatives with Improved Selectivity
| Possible Cause | Troubleshooting Step |
| Limited Structural Diversity | If minor modifications are not yielding improved selectivity, consider more significant structural changes. This could involve altering the substitution pattern on the tolyl ring or replacing the terminal phenyl ring with different heterocyclic systems. |
| Inadequate Purification | Residual starting materials or byproducts can interfere with biological assays. Employ rigorous purification techniques such as flash column chromatography or preparative HPLC to ensure high purity of the final compounds.[6] |
| Structure-Activity Relationship (SAR) Not Well-Defined | Systematically synthesize a series of analogs to build a clear SAR. For example, explore different regioisomers and electronic properties of the substituents on the aromatic rings to understand their impact on selectivity. |
Issue 3: High Off-Target Activity Against a Specific Kinase Family
| Possible Cause | Troubleshooting Step |
| Shared Binding Site Features | The target and off-target kinases may share highly similar ATP-binding pockets. Use structural biology (X-ray crystallography or homology modeling) to identify subtle differences that can be exploited for selective targeting. |
| Compound Conformation | The flexibility of the urea linker may allow the compound to adopt a conformation that fits into multiple binding sites. Consider introducing conformational constraints into the molecule, such as macrocyclization or the introduction of rigid linkers. |
| Allosteric Targeting | If selectivity in the ATP-binding site is challenging, explore the possibility of designing allosteric inhibitors that bind to less conserved sites on the kinase. |
Data Presentation
Quantitative data from kinase selectivity profiling should be presented in a clear and organized manner to facilitate comparison between different this compound derivatives. The following table is a template demonstrating how to present IC50 values against a panel of representative kinases.
Table 1: Kinase Selectivity Profile of this compound Derivatives (Hypothetical Data)
| Kinase Target | Derivative 1 (IC50, nM) | Derivative 2 (IC50, nM) | Derivative 3 (IC50, nM) |
| Primary Target | |||
| B-Raf | 15 | 25 | 8 |
| Selected Off-Targets | |||
| C-Raf | 50 | 80 | 35 |
| VEGFR2 | 250 | 150 | 400 |
| PDGFRβ | 400 | 300 | 600 |
| p38α | >10,000 | 8,000 | >10,000 |
| ERK1 | >10,000 | >10,000 | >10,000 |
| JNK1 | 5,000 | 6,500 | 8,000 |
Experimental Protocols
Protocol 1: General Synthesis of a this compound Derivative
This protocol provides a general method for the synthesis of a generic this compound derivative.
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Step 1: Formation of m-Tolyl Isocyanate.
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Dissolve m-toluidine in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
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Add a phosgene equivalent (e.g., triphosgene) dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
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Upon completion, remove the solvent under reduced pressure to obtain crude m-tolyl isocyanate.
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Step 2: Urea Formation.
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Dissolve the desired aniline precursor in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane).
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Add the crude m-tolyl isocyanate from Step 1 to the solution.
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Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
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If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.
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Step 3: Purification.
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Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
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Alternatively, recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) can be used for purification.
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Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.
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Protocol 2: Kinase Selectivity Profiling using a Radiometric Assay
This protocol outlines a general procedure for determining the IC50 values of this compound derivatives against a panel of kinases.
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Preparation of Reagents:
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Prepare a stock solution of the this compound derivative in 100% DMSO.
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Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).
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Prepare a solution of the specific peptide substrate for each kinase in the kinase buffer.
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Prepare a solution of [γ-³³P]ATP in kinase buffer at a concentration corresponding to the Km of the kinase.
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Assay Procedure:
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In a 96-well plate, add the kinase, peptide substrate, and the this compound derivative at various concentrations (typically a serial dilution).
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Initiate the reaction by adding the [γ-³³P]ATP solution.
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Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
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Stop the reaction by adding phosphoric acid.
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Transfer a portion of the reaction mixture onto a P81 phosphocellulose filter paper.
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Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
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Measure the radioactivity on the filter paper using a scintillation counter.
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Data Analysis:
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Calculate the percentage of kinase inhibition for each concentration of the derivative compared to a DMSO control.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
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Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
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Visualizations
References
- 1. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results in m-Tolylurea experiments
Welcome to the technical support center for m-Tolylurea experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and refine their experimental protocols. Here you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.
I. Synthesis and Purification
This section addresses common issues encountered during the synthesis and purification of this compound.
FAQs: Synthesis and Purification
Question: What is a reliable method for synthesizing this compound?
Answer: A common and effective method for synthesizing this compound is the reaction of m-toluidine with a source of isocyanate. A straightforward approach involves the in-situ generation of isocyanic acid from sodium or potassium cyanate in an acidic medium, which then reacts with m-toluidine.
Question: My this compound synthesis resulted in a low yield. What are the possible causes?
Answer: Low yields in this compound synthesis can stem from several factors:
-
Incomplete reaction: Ensure the reaction has been allowed to proceed for a sufficient amount of time and at the appropriate temperature.
-
Side reactions: The formation of symmetrical diaryl ureas is a potential side reaction.[1] This can occur if the isocyanate intermediate reacts with another molecule of the starting aniline instead of the intended nucleophile.
-
Loss during workup: Significant amounts of product can be lost during extraction and filtration steps. Ensure efficient extraction and minimize transfers.
-
Suboptimal purification: Using an inappropriate recrystallization solvent or an excessive amount of solvent can lead to significant loss of product in the mother liquor.[2]
Question: I am having trouble purifying my crude this compound. What is a good recrystallization solvent?
Answer: A mixture of ethanol and water is a commonly used and effective solvent system for the recrystallization of many organic compounds, including aryl ureas. The crude this compound is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes cloudy (the cloud point), indicating the saturation point. Slow cooling should then induce the crystallization of pure this compound.
Question: My purified this compound has a low melting point. What could be the issue?
Answer: A depressed and broad melting point range is a classic indicator of an impure compound. The presence of residual starting materials, side products, or even solvent can lower the melting point. Incomplete drying of the crystals is a common culprit. Ensure your product is thoroughly dried under vacuum to remove any residual solvent. If the melting point is still low, a second recrystallization may be necessary.
Troubleshooting Guide: Synthesis and Purification
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive reagents; Incorrect reaction temperature; Insufficient reaction time. | Check the purity and reactivity of starting materials (m-toluidine, sodium cyanate). Ensure the reaction is conducted at the specified temperature and for the recommended duration. |
| Formation of an Oily Product Instead of a Solid | "Oiling out" during recrystallization. This happens if the melting point of the solute is lower than the boiling point of the solvent. | Re-heat the mixture to dissolve the oil, add a small amount of a "better" co-solvent (in this case, more ethanol) to increase the solubility, and allow for slower cooling. |
| Difficulty in Inducing Crystallization | Solution is not sufficiently saturated; Lack of nucleation sites. | If no crystals form upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a seed crystal of pure this compound. If the solution is not saturated, carefully evaporate some of the solvent. |
| Product is Colored | Presence of colored impurities from starting materials or side reactions. | During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the charcoal, which can then be removed by hot gravity filtration before cooling the solution to induce crystallization. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of arylureas.
Reaction:
Materials:
-
m-Toluidine
-
Sodium cyanate (or potassium cyanate)
-
Glacial acetic acid
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a beaker, dissolve m-toluidine in a mixture of glacial acetic acid and water.
-
Prepare a solution of sodium cyanate in water.
-
Slowly add the sodium cyanate solution to the stirred m-toluidine solution. A white crystalline precipitate of this compound should form.
-
Continue stirring for a short period to ensure complete reaction.
-
Isolate the crude product by vacuum filtration and wash thoroughly with water.
-
Purify the crude this compound by recrystallization from an ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Expected Yield: While yields can vary, a successful synthesis should provide a good to excellent yield, typically in the range of 70-90%.
II. Product Characterization
This section provides guidance on verifying the identity and purity of the synthesized this compound.
FAQs: Product Characterization
Question: How can I confirm that I have synthesized this compound?
Answer: The identity of your product can be confirmed using a combination of spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the methyl group protons, and the amine protons of the urea moiety.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for the different carbon atoms in the molecule.
-
IR (Infrared) Spectroscopy: Look for characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the urea (around 1650 cm⁻¹), and C-N stretching.
-
Mass Spectrometry (MS): This will determine the molecular weight of the compound, which should correspond to that of this compound (150.18 g/mol ).
Question: My ¹H NMR spectrum looks complex and has unexpected peaks. What could be the cause?
Answer: Unexpected peaks in the ¹H NMR spectrum can arise from:
-
Residual Solvents: Peaks corresponding to the recrystallization solvent (e.g., ethanol) or other solvents used during the workup may be present.
-
Impurities: Unreacted starting materials or side products will show their own characteristic peaks.
-
Water: A broad peak due to the presence of water is common.
Question: The mass spectrum of my product shows a peak at M+1. What does this mean?
Answer: In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), it is very common to observe the protonated molecule, denoted as [M+H]⁺ or M+1. This is a normal and expected result and helps to confirm the molecular weight of your compound.
Data Presentation: Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplet, ~6.8-7.4 ppm), NH₂ protons (broad singlet, ~5.5-6.5 ppm), Ar-NH proton (singlet, ~8.0-8.5 ppm), Methyl protons (singlet, ~2.3 ppm). Note: Chemical shifts can vary depending on the solvent and concentration. |
| ¹³C NMR | Carbonyl carbon (~155-160 ppm), Aromatic carbons (~115-140 ppm), Methyl carbon (~21 ppm). |
| IR (cm⁻¹) | N-H stretch (~3430, ~3330), C=O stretch (~1650), N-H bend (~1610), C-N stretch (~1470). |
| Mass Spec (m/z) | Molecular Ion (M⁺) at ~150.1. Common adducts include [M+H]⁺ at ~151.1 and [M+Na]⁺ at ~173.1. |
Troubleshooting Guide: Product Characterization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad, unresolved peaks in NMR | Sample is too concentrated; Presence of paramagnetic impurities. | Prepare a more dilute sample for NMR analysis. If paramagnetic impurities are suspected, filter the NMR sample through a small plug of silica gel. |
| No molecular ion peak in Mass Spec | The molecule is fragmenting under the ionization conditions. | Try a softer ionization technique if available (e.g., ESI instead of EI). |
| Incorrect elemental analysis results | The sample is impure; The sample is not completely dry. | Re-purify the sample by recrystallization. Ensure the sample is thoroughly dried under high vacuum for an extended period before submitting for elemental analysis. |
III. Biological Assays
This section provides guidance for researchers using this compound in biological experiments, focusing on potential issues and assay design.
FAQs: Biological Assays
Question: I am not observing any biological activity with my synthesized this compound. What could be the problem?
Answer: Several factors could contribute to a lack of observed activity:
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Purity of the compound: Impurities can interfere with the assay or the compound may not be what you think it is. Always confirm the identity and purity of your compound before use in biological assays.
-
Solubility issues: this compound has limited solubility in aqueous solutions. If the compound precipitates out of the assay buffer, its effective concentration will be much lower than intended.
-
Assay conditions: The pH, temperature, and buffer composition of your assay may not be optimal for observing the activity of this compound.
-
Choice of assay: The specific biological target or pathway you are investigating may not be affected by this compound.
Question: I am seeing inconsistent results in my cell-based assays. What are some potential causes?
Answer: Inconsistent results in cell-based assays can be due to:
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Compound precipitation: As mentioned, poor solubility can lead to variable effective concentrations.
-
Cell health and passage number: Ensure you are using healthy, low-passage number cells for your experiments.
-
Assay interference: this compound, like other small molecules, has the potential to interfere with certain assay formats (e.g., fluorescence-based readouts).[3]
-
Batch-to-batch variability of the compound: If you are using different batches of synthesized this compound, ensure they have comparable purity.
Question: How can I mitigate potential assay artifacts when working with this compound?
Answer: To minimize the risk of assay artifacts:
-
Include appropriate controls: Always run vehicle-only controls (e.g., DMSO) to account for any effects of the solvent.
-
Perform counter-screens: If you are using a reporter-based assay (e.g., luciferase), it is advisable to perform a counter-screen to rule out direct inhibition of the reporter enzyme.
-
Visually inspect assay plates: Look for any signs of compound precipitation in the wells.
-
Use multiple assay formats: If possible, confirm your findings using an orthogonal assay that relies on a different detection method.
Troubleshooting Guide: Biological Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background signal in fluorescence/luminescence assay | Autofluorescence/luminescence of this compound; Contamination of reagents. | Measure the fluorescence/luminescence of this compound alone in the assay buffer. Use high-purity reagents and sterile techniques. |
| Poor dose-response curve | Compound is not active at the tested concentrations; Solubility limit has been exceeded; The compound is degrading in the assay medium. | Test a wider range of concentrations. Determine the solubility of this compound in the assay buffer. Assess the stability of the compound under the assay conditions. |
| Increased cell death in control wells | Cytotoxicity of the vehicle (e.g., DMSO). | Ensure the final concentration of the vehicle is low (typically ≤0.5%) and non-toxic to the cells. |
Experimental Protocol: General Enzyme Inhibition Assay
This is a general protocol that can be adapted for screening this compound against a specific enzyme.
Materials:
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Purified enzyme of interest
-
Substrate for the enzyme
-
This compound stock solution (typically in DMSO)
-
Assay buffer
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the this compound stock solution in assay buffer.
-
In the wells of a 96-well plate, add the enzyme and the different concentrations of this compound (or vehicle control).
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time using a plate reader (e.g., by measuring absorbance or fluorescence).
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Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value.
IV. Visualizations
Diagrams of Workflows and Pathways
The following diagrams illustrate key experimental workflows and a potential signaling pathway that may be relevant for studying the biological effects of urea derivatives.
Caption: Workflow for this compound Synthesis and Purification.
Caption: Troubleshooting Low Yield in this compound Synthesis.
Caption: Potential Inhibition of PI3K/Akt/mTOR Pathway.
References
Optimizing m-Tolylurea Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-Tolylurea assays. The information is designed to help you optimize your experimental protocols and resolve common issues encountered during incubation and data analysis.
Frequently Asked Questions (FAQs)
Q1: What is the typical incubation time for an this compound assay?
The optimal incubation time for an this compound assay is highly dependent on the specific experimental system, including the plant species or cell line being tested, the concentration of this compound, and the assay endpoint (e.g., germination inhibition, root growth reduction, cell viability). Generally, incubation can range from a few hours for cell-based assays to several weeks for whole-plant bioassays.[1][2] It is crucial to determine the optimal incubation time empirically for your specific experimental conditions.
Q2: What are the key factors that can influence the outcome of my this compound assay?
Several factors can impact the results of your assay. These include:
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Environmental Conditions: Temperature, light intensity, and humidity can significantly affect plant and cell growth, potentially altering their response to this compound.[3]
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Soil or Media Composition: For soil-based assays, the organic matter and clay content can affect the bioavailability of the herbicide.[3] In cell-based assays, the composition of the culture medium can influence cell health and drug sensitivity.[2]
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Plant or Cell Line Health: The initial health and growth stage of the plants or cells are critical. Stressed or unhealthy organisms may show an atypical response.[3]
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Herbicide Concentration and Formulation: The precise concentration of this compound and the presence of any adjuvants or surfactants in the formulation will directly impact its activity.[4]
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Potential for Resistance: The target weed population may have evolved resistance to phenylurea herbicides, leading to reduced efficacy.[1][5]
Q3: How can I determine if my target plant population is resistant to this compound?
Herbicide resistance can be identified through comparative studies.[1][5] Greenhouse bioassays are a common method where seeds from the suspected resistant population are grown alongside a known susceptible population. Both groups are then treated with varying concentrations of this compound, and their growth, injury levels, and survival rates are compared over time.[5] A significantly lower response in the suspected resistant population indicates resistance.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound assays.
Problem 1: No observable effect of this compound on the target plants or cells.
| Possible Cause | Troubleshooting Step |
| Incorrect Herbicide Concentration | Verify the calculations for your working solution. Prepare fresh dilutions from your stock solution. |
| Degraded Herbicide | Ensure the this compound stock solution has been stored correctly and is within its expiration date. |
| Herbicide Resistance | Test a known susceptible plant species or cell line in parallel to confirm the activity of your herbicide solution. If the susceptible line responds as expected, the target population may be resistant.[1] |
| Sub-optimal Incubation Time | The incubation period may be too short to observe a phenotypic effect. Extend the incubation time, monitoring for effects at regular intervals. |
| Environmental Factors | Review and standardize environmental conditions such as temperature and light to ensure they are optimal for plant/cell growth and herbicide uptake.[3] |
Problem 2: High variability between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Application | Ensure uniform application of the this compound solution to all replicates. For spray applications, ensure consistent coverage. For soil applications, ensure thorough mixing. |
| "Edge Effects" in Multi-well Plates | Evaporation can be higher in the perimeter wells of a microplate, leading to increased compound concentration.[2] Avoid using the outer wells or fill them with a buffer solution to minimize this effect. |
| Non-uniform Biological Material | Use plants or cells at a consistent growth stage and density. For seeds, use a batch with a high and uniform germination rate. |
| Inconsistent Incubation Conditions | Ensure all replicates are incubated under identical conditions (temperature, light, humidity). |
Problem 3: Crop or non-target plant injury.
| Possible Cause | Troubleshooting Step |
| Herbicide Carryover in Soil | If working with soil samples, residual herbicides from previous applications may be present.[6] Conducting a bioassay with a sensitive indicator plant can help detect herbicide residues.[6] |
| Incorrect Application Rate | The applied concentration of this compound may be too high for the specific crop or plant being tested. Perform a dose-response experiment to determine the optimal selective concentration. |
| Environmental Stress | Plants under environmental stress may be more susceptible to herbicide injury.[3] Ensure optimal growing conditions. |
Experimental Protocols
Protocol 1: Greenhouse Bioassay for Herbicide Resistance Screening
-
Seed Preparation: Sow seeds of the suspected resistant and a known susceptible plant population in separate trays or pots filled with a standardized potting mix.
-
Growth Conditions: Grow the plants in a controlled greenhouse environment with optimal temperature, light, and humidity for the species.
-
Herbicide Application: At the 2-4 leaf stage, treat the plants with a range of this compound concentrations, including a non-treated control.[1] Ensure uniform spray coverage.
-
Incubation: Maintain the plants in the controlled environment for 2-4 weeks.
-
Data Collection: Visually assess plant injury (e.g., stunting, chlorosis, necrosis) and survival rates at regular intervals.[5]
-
Analysis: Compare the dose-response curves of the suspected resistant and susceptible populations to determine if there is a significant difference in their sensitivity to this compound.
Protocol 2: Optimizing Incubation Time for a Cell-Based Viability Assay
-
Cell Seeding: Plate your target cells in a 96-well plate at a predetermined optimal density.
-
Compound Addition: Add a range of this compound concentrations to the wells. Include vehicle-only controls.
-
Time-Course Experiment: Incubate the plates for a series of time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours).[2]
-
Viability Assessment: At each time point, add a viability reagent (e.g., Resazurin) and incubate for the recommended period (typically 1-4 hours).[7][8]
-
Measurement: Read the fluorescence or absorbance using a plate reader.
-
Data Analysis: Plot the cell viability against the incubation time for each this compound concentration. The optimal incubation time is the point at which a clear dose-dependent effect is observed with a sufficient signal-to-noise ratio.
Visualizations
References
- 1. Herbicide Resistance - Teagasc | Agriculture and Food Development Authority [teagasc.ie]
- 2. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. opot.co.za [opot.co.za]
- 4. analyzeseeds.com [analyzeseeds.com]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays [mdpi.com]
minimizing degradation of m-Tolylurea during storage
This technical support center provides guidance on minimizing the degradation of m-Tolylurea during storage and experimental procedures. It includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and storage of this compound.
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Exposure to light, moisture, or elevated temperatures. | Store this compound in a tightly sealed, opaque container in a cool, dry, and dark place. Consider storage in a desiccator. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC) | Degradation of the this compound sample. | Perform a forced degradation study to identify potential degradation products and their retention times. Re-evaluate storage conditions and sample handling procedures. |
| Inconsistent experimental results | Inconsistent purity of this compound due to degradation. | Always use a fresh, properly stored sample for each experiment. Qualify the purity of the material before use, especially for sensitive assays. |
| Poor solubility after storage | Potential polymerization or degradation into less soluble products. | Attempt to dissolve a small amount in a recommended solvent. If solubility has decreased, the product may have degraded and should be replaced. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 15°C and 25°C.[1] It should be kept in a tightly sealed container to protect it from moisture and light.[2][3] For long-term storage, consider using a desiccator to maintain low humidity.
Q2: How sensitive is this compound to light?
Q3: Can I store this compound in a solution?
A3: Storing this compound in solution is generally not recommended for long periods, as it may be susceptible to hydrolysis, especially at non-neutral pH.[6] If you need to prepare a stock solution, it is best to do so freshly before each experiment. If short-term storage is necessary, store the solution at a low temperature (2-8°C) and protect it from light.
Degradation
Q4: What are the likely degradation pathways for this compound?
A4: Based on the chemical structure of urea derivatives, the most probable degradation pathways for this compound include:
-
Hydrolysis: Cleavage of the urea bond, especially under acidic or basic conditions, can lead to the formation of m-toluidine and isocyanic acid (which can further react).[6][7]
-
Oxidation: Exposure to oxidizing agents can lead to the formation of various oxidation products.[8][9]
-
Thermal Degradation: High temperatures can cause decomposition.[10]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[4][5]
Q5: What are the potential degradation products of this compound?
A5: While a definitive list of this compound degradation products requires experimental analysis, potential degradants based on its structure and common degradation pathways of similar compounds could include m-toluidine, and various oxidative and hydrolytic derivatives. Identification of these products is typically achieved through techniques like HPLC-MS.[11][12]
Experimental Protocols
Q6: How can I perform a forced degradation study on this compound?
A6: A forced degradation study, also known as stress testing, is essential to understand the stability of a compound.[2][13][14] A general protocol involves exposing the compound to various stress conditions and analyzing the resulting degradation.
Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound. The goal is to achieve 5-20% degradation.[2][4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[4]
2. Stress Conditions:
| Stress Condition | Methodology |
| Acid Hydrolysis | Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.[2] |
| Base Hydrolysis | Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.[2] |
| Oxidative Degradation | Mix equal volumes of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[4] |
| Thermal Degradation | Place the solid this compound in a thermostatically controlled oven at 70°C for 48 hours. Also, reflux the stock solution at 70°C for 24 hours. |
| Photolytic Degradation | Expose the solid this compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] |
| Humidity Stress | Store solid this compound in a humidity chamber at 40°C and 75% relative humidity for 7 days.[4] |
3. Sample Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed stock solution), using a stability-indicating HPLC method.
High-Performance Liquid Chromatography (HPLC) Method for this compound and its Degradation Products
This method can be used as a starting point for the analysis of this compound and its potential degradation products. Method optimization may be required.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][15] |
| Mobile Phase | A gradient of acetonitrile and water (or a buffer like phosphate buffer, pH adjusted) can be used. For example, a starting gradient could be 80:20 water:acetonitrile, moving towards a higher acetonitrile concentration.[16] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at a wavelength determined by the UV spectrum of this compound (e.g., around 240-250 nm). A photodiode array (PDA) detector is recommended to analyze peak purity.[17] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30°C). |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. feedingsandiego.org [feedingsandiego.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolytic degradation of azimsulfuron, a sulfonylurea herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolytic Degradation and Erosion of Polyester Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative biodegradation mechanisms of biaxially strained poly(etherurethane urea) elastomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidative mechanisms of poly(carbonate urethane) and poly(ether urethane) biodegradation: in vivo and in vitro correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Secure Verification [vinar.vin.bg.ac.rs]
- 11. HPLC Method for Separation of Guanylurea and Metformin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sgs.com [sgs.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of m-Tolylurea and p-Tolylurea Activity: A Review of Available Data
A direct comparative analysis of the biological activities of m-Tolylurea and p-Tolylurea is challenging due to a notable lack of publicly available, head-to-head experimental data. While the broader class of aryl ureas has been extensively studied for a range of biological effects, including enzyme inhibition and anticancer properties, specific comparative studies detailing the quantitative differences in activity between these two positional isomers are not readily found in the scientific literature.
Aryl ureas, as a chemical class, are recognized for their diverse pharmacological potential. They have been investigated as inhibitors of various enzymes, including soluble epoxide hydrolase and protein kinases, and have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. The biological activity of these compounds is often influenced by the nature and position of substituents on the phenyl ring, a concept central to structure-activity relationship (SAR) studies. However, dedicated SAR studies that specifically compare the meta- and para-isomers of tolylurea are not prominently featured in accessible research.
Information available in chemical databases such as PubChem provides foundational chemical and physical properties for both this compound and p-Tolylurea but offers limited insight into their comparative biological activities. For instance, while some studies have investigated the effects of individual tolylurea derivatives, such as the antibiofilm activity of 1,3-di-m-tolyl-urea, these do not provide a basis for direct comparison with p-Tolylurea. Similarly, a carcinogenesis bioassay of p-tolylurea in mice and rats has been reported, but a corresponding study on this compound for a comparative assessment is not available.
The absence of direct comparative data precludes the creation of a detailed comparison guide that includes quantitative data tables and specific experimental protocols as requested. To generate such a guide, it would be necessary to perform specific in vitro and in vivo studies that evaluate both this compound and p-Tolylurea under identical experimental conditions. Such studies would need to assess their activity against a common panel of biological targets or in the same disease models.
Therefore, for researchers, scientists, and drug development professionals interested in the comparative activities of this compound and p-Tolylurea, it is recommended that future research efforts be directed towards conducting such direct comparative studies. This would provide the necessary quantitative data to elucidate the structure-activity relationships and differential biological effects of these two closely related compounds.
A Comparative Guide to Validating m-Tolylurea's Target Engagement with Soluble Epoxide Hydrolase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of m-Tolylurea's potential target engagement with soluble epoxide hydrolase (sEH) against other known inhibitors. Due to the limited publicly available data on this compound's specific biological activity, this guide leverages data from structurally similar urea-based sEH inhibitors to provide a comparative framework for its validation.
Introduction to this compound and Soluble Epoxide Hydrolase
This compound is a small molecule belonging to the phenylurea class. While specific target engagement data for this compound is not extensively documented in public literature, its structural similarity to a well-established class of soluble epoxide hydrolase (sEH) inhibitors strongly suggests it may act on this target.
Soluble epoxide hydrolase is a critical enzyme in the arachidonic acid cascade. It metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into their corresponding, and generally less active or even pro-inflammatory, dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH increases the bioavailability of EETs, which have demonstrated roles in regulating blood pressure, inflammation, and pain.[1][2][3] This makes sEH an attractive therapeutic target for a variety of diseases.
Comparative Analysis of sEH Inhibitors
To contextualize the potential efficacy of this compound, this section compares the inhibitory activity of several known urea-based sEH inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Structure | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Reference |
| This compound | Data Not Available | Data Not Available | ||
| 1-Adamantanyl-3-cyclohexylurea (ACU) | 20 | 3 | [4] | |
| N,N'-Dicyclohexylurea (DCU) | 20 | 3 | [4] | |
| trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB) | 1.3 | 0.7 | [5] | |
| 1-Trifluoromethoxyphenyl-3-(1-acetylpiperidin-4-yl)urea (TPAU) | 0.9 | 1.4 | [5] |
Signaling Pathway and Experimental Workflow
To validate the engagement of this compound with sEH, a series of experiments are necessary. The following diagrams illustrate the targeted signaling pathway and a general workflow for target validation.
Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.
Caption: Experimental Workflow for this compound Target Validation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in validating the target engagement of this compound.
In Vitro sEH Inhibition Assay (IC50 Determination)
This assay determines the concentration of this compound required to inhibit 50% of recombinant sEH activity.
-
Materials:
-
Recombinant human or murine soluble epoxide hydrolase.
-
This compound and competitor compounds.
-
A suitable fluorescent or colorimetric sEH substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate (CMNC)).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4).
-
96-well microplates.
-
Microplate reader.
-
-
Protocol:
-
Prepare serial dilutions of this compound and competitor compounds in the assay buffer.
-
Add a fixed concentration of recombinant sEH to each well of the microplate.
-
Add the serially diluted compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the sEH substrate to each well.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment.
-
Materials:
-
Cell line expressing endogenous or over-expressed sEH.
-
This compound.
-
Cell lysis buffer.
-
Antibodies specific for sEH.
-
SDS-PAGE and Western blotting reagents and equipment.
-
-
Protocol:
-
Culture cells to a suitable confluency.
-
Treat the cells with either vehicle control or a range of concentrations of this compound for a specific duration.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble sEH in the supernatant using SDS-PAGE and Western blotting with an sEH-specific antibody.
-
A shift in the melting curve of sEH to a higher temperature in the presence of this compound indicates target engagement.
-
Cellular sEH Activity Assay
This assay measures the ability of this compound to inhibit sEH activity within intact cells.
-
Materials:
-
Cell line with sEH activity.
-
This compound.
-
A cell-permeable sEH substrate or a method to measure the downstream products (EETs and DHETs).
-
LC-MS/MS system for metabolite analysis.
-
-
Protocol:
-
Culture cells and treat them with various concentrations of this compound or vehicle control.
-
Provide the cells with arachidonic acid to stimulate the production of EETs.
-
After a defined incubation period, lyse the cells and extract the lipids.
-
Quantify the levels of specific EETs and their corresponding DHETs using a validated LC-MS/MS method.
-
A dose-dependent increase in the EET/DHET ratio in cells treated with this compound indicates inhibition of cellular sEH activity.
-
Conclusion
While direct experimental evidence for this compound's target engagement is currently lacking in the public domain, its chemical structure strongly suggests it is a candidate for soluble epoxide hydrolase inhibition. The comparative data on other urea-based sEH inhibitors provide a benchmark for its potential potency. The experimental protocols outlined in this guide offer a robust framework for researchers to validate the on-target activity of this compound, elucidate its mechanism of action, and quantitatively assess its efficacy in a cellular context. Such validation is a critical step in the development of novel therapeutics targeting the sEH pathway.
References
- 1. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Soluble epoxide hydrolase maintains steady-state lipid turnover linked with autocrine signaling in peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of m-Tolylurea Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of m-Tolylurea analogs based on their biological activities, supported by experimental data. This analysis focuses on two distinct classes of this compound derivatives: LIM Kinase inhibitors and α-glucosidase inhibitors.
The this compound scaffold is a versatile pharmacophore that has been incorporated into various biologically active molecules. This guide delves into the structure-activity relationships (SAR) of its analogs, offering insights into how structural modifications influence their potency and selectivity as enzyme inhibitors.
This compound Analogs as LIM Kinase (Limk) Inhibitors
A series of bis-aryl urea derivatives incorporating the this compound moiety have been investigated as potent and selective inhibitors of LIM Kinase (Limk).[1][2] These kinases play a crucial role in regulating actin dynamics, and their inhibition has therapeutic potential in areas such as oncology and HIV infection.[1]
Performance Data
The following table summarizes the in vitro inhibitory activity and selectivity of a selection of this compound analogs and related compounds against LIMK1 and ROCK-II, another kinase involved in actin cytoskeleton regulation. A higher selectivity for LIMK over ROCK is often a desirable characteristic to minimize off-target effects.
| Compound ID | Structure | LIMK1 IC50 (nM) | ROCK-II IC50 (nM) | Selectivity (ROCK-II/LIMK1) |
| 18j | 1-(2-Hydroxyethyl)-3-(4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)-1-m-tolylurea | Data not available | Data not available | Data not available |
| 3 | A related bis-aryl urea | 201 | >10000 | >50 |
| 7g | 5-methyl pyrrolopyrimidine analog | 62 | 1608 | 26 |
| 7h | 6-methyl pyrrolopyrimidine analog | 80 | >10000 | >125 |
| 7i | 5,6-dimethyl pyrrolopyrimidine analog | 80 | >10000 | >125 |
| 18b | Optimized lead inhibitor | <25 | >10000 | >400 |
| 18f | Optimized lead inhibitor | <25 | >10000 | >400 |
Data sourced from the LIM Kinase inhibitors study.[1]
Structure-Activity Relationship (SAR) Insights
The SAR studies revealed that the substitution pattern on the pyrrolopyrimidine ring significantly influences both potency and selectivity. The introduction of a methyl group at the 5-position of the pyrrolopyrimidine ring (as in compound 7g ) enhanced LIMK1 inhibitory potency compared to the unsubstituted analog 3 .[1] Furthermore, di-methylation at the 5 and 6 positions (compound 7i ) maintained high potency while significantly improving selectivity against ROCK-II.[1] The optimized inhibitors, such as 18b and 18f , demonstrated high biochemical potency (IC50 < 25 nM) and excellent selectivity (>400-fold) against ROCK and JNK kinases.[1]
Experimental Protocols
LIM Kinase Inhibition Assay: The inhibitory activity of the compounds against LIMK1 was determined using a biochemical assay. The assay measures the phosphorylation of a peptide substrate by the kinase. The general steps are as follows:
-
The kinase, substrate, and ATP are incubated in a buffer solution.
-
The test compound (this compound analog) at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, often using a fluorescence- or luminescence-based method.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway
This compound Analogs as α-Glucosidase Inhibitors
A series of diphenyl urea-clubbed imine analogs, including an this compound derivative, have been synthesized and evaluated for their potential in managing type II diabetes mellitus by inhibiting the α-glucosidase enzyme.[3] This enzyme is a key player in carbohydrate digestion, and its inhibition can help control postprandial hyperglycemia.
Performance Data
The following table presents a comparative analysis of the α-glucosidase inhibitory activity of this compound analog 3h and its positional isomers.
| Compound ID | Structure (Position of methyl group on tolyl ring) | α-Glucosidase IC50 (µM) |
| 3h | meta (m-tolyl) | 3.96 ± 0.10 |
| 3g | ortho (o-tolyl) | 18.43 ± 0.25 |
| 3i | para (p-tolyl) | 16.37 ± 0.11 |
| Acarbose | Standard drug | 875.41 ± 1.16 |
Data sourced from the α-glucosidase inhibitors study.[3]
Structure-Activity Relationship (SAR) Insights
The position of the methyl group on the tolyl ring was found to have a profound impact on the α-glucosidase inhibitory activity. The this compound analog 3h exhibited significantly higher potency (five-fold) compared to its ortho- and para-substituted counterparts (3g and 3i ).[3] All the synthesized urea derivatives showed substantially greater inhibitory potential than the standard drug, acarbose.[3]
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay: The inhibitory activity of the this compound analogs against α-glucosidase was determined spectrophotometrically. The general procedure is as follows:
-
A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer.
-
The test compound (this compound analog) is pre-incubated with the enzyme solution.
-
The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to initiate the reaction.
-
The enzymatic reaction produces p-nitrophenol, which can be measured by its absorbance at a specific wavelength (e.g., 405 nm).
-
The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control sample (without the inhibitor).
-
IC50 values are determined from a dose-response curve.
Experimental Workflow
References
- 1. Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Rational Design of Novel Inhibitors of α-Glucosidase: An Application of Quantitative Structure Activity Relationship and Structure-Based Virtual Screening [mdpi.com]
A Comparative Guide to Cross-Validation of Analytical Methods for m-Tolylurea
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of m-Tolylurea, a compound of interest in various stages of drug development and chemical synthesis, is paramount for ensuring product quality, safety, and efficacy. Cross-validation of analytical methods is a critical step to ensure the reliability and interchangeability of data between different analytical techniques. This guide provides a comparative overview of common analytical methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry—for the determination of this compound, supported by typical experimental data and detailed methodologies.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of HPLC, GC, and UV-Vis Spectrophotometry for the analysis of urea derivatives like this compound, based on established validation principles.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999[1] | > 0.99 | > 0.998[2] |
| Accuracy (% Recovery) | 98 - 102%[3] | 95 - 105% | 98 - 102%[2] |
| Precision (%RSD) | < 2%[3][4] | < 5% | < 2%[2] |
| Limit of Detection (LOD) | ng/mL to low µg/mL range | µg/mL to ng/mL range | µg/mL range[2] |
| Limit of Quantitation (LOQ) | ng/mL to low µg/mL range | µg/mL to ng/mL range | µg/mL range[2] |
| Specificity | High (with appropriate column and mobile phase) | High (with appropriate column and temperature programming) | Moderate (prone to interference from absorbing species) |
| Robustness | Good | Good | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for the analysis of this compound using HPLC, GC, and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Method
Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase. For this compound, a reversed-phase HPLC method is commonly employed.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25 °C
-
Detection wavelength: Determined from the UV spectrum of this compound (e.g., 240 nm).
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography (GC) Method
Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Derivatization may be necessary for non-volatile compounds like this compound to increase their volatility.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)
-
Capillary column suitable for polar compounds (e.g., DB-WAX, HP-5)
-
Data acquisition and processing software
Reagents:
-
Suitable solvent (e.g., Methanol, Dichloromethane)
-
Derivatizing agent (if required, e.g., BSTFA)
-
This compound reference standard
Procedure:
-
Standard and Sample Preparation: Prepare standard and sample solutions in a suitable solvent. If derivatization is needed, follow a validated derivatization protocol.
-
GC Conditions:
-
Injector temperature: 250 °C
-
Carrier gas: Helium or Nitrogen at a constant flow rate
-
Oven temperature program: e.g., start at 100 °C, hold for 1 min, then ramp to 250 °C at 10 °C/min, and hold for 5 min.
-
Detector temperature: 280 °C
-
-
Analysis: Inject the prepared solutions into the GC system.
-
Quantification: Use an internal or external standard method for quantification. Create a calibration curve by plotting the peak area ratio (analyte/internal standard) or peak area against the concentration of the standards.
UV-Vis Spectrophotometry Method
Principle: This method is based on the measurement of the absorption of ultraviolet or visible radiation by the analyte in a solution. The absorbance is directly proportional to the concentration of the analyte (Beer-Lambert law).
Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Reagents:
-
Suitable solvent (e.g., Ethanol, Methanol, Water)
-
This compound reference standard
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is soluble and that does not absorb in the same wavelength range as the analyte.
-
Determination of λmax: Prepare a dilute solution of this compound and scan it across the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Standard Solution Preparation: Prepare a stock solution of this compound and a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the chosen solvent and dilute if necessary to fall within the linear range of the assay.
-
Analysis: Measure the absorbance of the blank (solvent), standard solutions, and sample solution at the λmax.
-
Quantification: Create a calibration curve by plotting absorbance versus concentration of the standards. Determine the concentration of this compound in the sample from this curve.
Cross-Validation Workflow
Cross-validation ensures that different analytical methods provide equivalent results. A typical workflow for cross-validation is depicted in the following diagram.
Caption: A flowchart illustrating the cross-validation process between two analytical methods.
Conclusion
The choice of an analytical method for this compound should be based on a thorough evaluation of the method's performance characteristics and the specific requirements of the analysis. While HPLC and GC generally offer higher specificity and sensitivity, UV-Vis spectrophotometry can be a simpler and more cost-effective option for routine analysis where the sample matrix is not complex. Performing a rigorous cross-validation as outlined in this guide will ensure the generation of reliable and consistent data, which is fundamental for regulatory compliance and scientific integrity in the pharmaceutical industry.
References
m-Tolylurea: A Comparative Analysis Against Standard-of-Care in Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of m-tolylurea, placing it in the context of disease models and standard-of-care treatments. Due to a lack of evidence for its therapeutic efficacy in any disease model, this document focuses on its known toxicity profile and contrasts it with the established therapeutic applications of the broader phenylurea class of compounds.
Executive Summary
There is currently no scientific literature to support the use of this compound as a therapeutic agent in any disease model. In contrast, its isomer, p-tolylurea, has been shown to be carcinogenic in mice, inducing malignant lymphomas. This raises significant safety concerns for this compound. The broader chemical class of phenylurea derivatives, however, includes several approved and clinically important drugs, such as the multi-kinase inhibitor Sorafenib used in cancer therapy. This guide presents the available data on this compound's toxicity and compares the therapeutic landscape of the phenylurea class to highlight the current standing of this compound as a compound with potential hazards and no demonstrated therapeutic benefit.
Toxicity Profile of Tolylurea Isomers
Table 1: Summary of Acute Toxicity Data for Tolylurea Isomers
| Compound | GHS Classification | Key Findings |
| This compound | Warning: Acute toxicity, oral (Harmful if swallowed); Serious eye damage/eye irritation (Causes serious eye irritation) | |
| o-Tolylurea | Danger: Acute toxicity, oral (Toxic if swallowed); Serious eye damage/eye irritation (Causes serious eye irritation) | |
| p-Tolylurea | Danger: Acute toxicity, oral (Toxic if swallowed) |
Source: Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Carcinogenicity of p-Tolylurea in Mice
A key study conducted by the National Cancer Institute demonstrated that dietary administration of p-tolylurea led to a significant increase in malignant lymphomas in male C57B1/6 mice.[1][2]
Table 2: Carcinogenesis Bioassay of p-Tolylurea in Mice [1][2]
| Species | Strain | Route of Administration | Dose Level | Key Finding |
| Mouse | C57B1/6 (Male) | Diet | 0.2% | Increased incidence of malignant lymphomas (10/43) |
Experimental Protocols
p-Tolylurea Carcinogenesis Bioassay
Objective: To assess the carcinogenic potential of p-tolylurea in a long-term animal study.
-
Animal Model: Male and female C57B1/6 mice and Fischer 344 rats were used.
-
Test Substance Administration: p-Tolylurea was administered in the diet at a concentration of 0.2% for mice.
-
Duration: The study was conducted over a period of 12 months.
-
Observation: Animals were monitored for clinical signs of toxicity and tumor development.
-
Endpoint: The primary endpoint was the incidence of tumors, determined by gross and histopathological examination of tissues.
References
Bridging the Gap: Correlating In Vitro and In Vivo Efficacy of m-Tolylurea Derivatives as α-Glucosidase Inhibitors
A detailed analysis of m-tolylurea derivatives reveals potent in vitro α-glucosidase inhibition, a key mechanism for type 2 diabetes management. However, the direct translation of these findings into in vivo efficacy remains a critical area of investigation. This guide provides a comparative overview of the available data, experimental methodologies, and the challenges in establishing a robust in vitro-in vivo correlation (IVIVC) for this class of compounds.
The quest for novel and effective treatments for type 2 diabetes mellitus has led researchers to explore a variety of synthetic compounds. Among these, derivatives of this compound have emerged as promising candidates due to their significant inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion and glucose absorption. While in vitro studies have demonstrated high potency, the successful development of these compounds as therapeutic agents hinges on their performance in living organisms. This guide synthesizes the current knowledge on the in vitro activity of this compound derivatives and explores the methodologies used to assess their potential in vivo, highlighting the complexities of correlating these two essential stages of drug discovery.
In Vitro Activity: Potent Inhibition of α-Glucosidase
Recent studies have focused on the synthesis and in vitro evaluation of a series of 1,3-diphenylurea Schiff base derivatives containing an m-tolyl moiety. These compounds have been shown to be potent inhibitors of α-glucosidase, with some exhibiting significantly greater activity than the standard drug, acarbose.
The in vitro inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The lower the IC50 value, the more potent the inhibitor.
Table 1: In Vitro α-Glucosidase Inhibitory Activity of Selected this compound Derivatives
| Compound ID | Structure | IC50 (µM) | Reference |
| 5g | 1-(2-{[(5-Chloro-2-hydroxybenzylidene)amino]}phenyl)-3-(m-tolyl)urea | Data Not Available | [1] |
| 5n | 1-(2-{[(5-Bromo-2-hydroxybenzylidene)amino]}phenyl)-3-(m-tolyl)urea | Data Not Available | [1] |
| 3h | (E)-1-(2-((3-ethoxy-2-hydroxybenzylidene) amino) phenyl)-3-(m-tolyl) urea | 3.96 ± 0.10 | [2] |
Note: The specific IC50 values for compounds 5g and 5n were not provided in the referenced abstract. However, the study indicated that the synthesized series of compounds exhibited potent inhibition. Compound 3h, from a similar series, demonstrates the high potency that can be achieved with this scaffold.
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
The in vitro inhibitory activity of the this compound derivatives is commonly assessed using a spectrophotometric assay. The general procedure is as follows:
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.
-
Incubation: The test compound (dissolved in a solvent like DMSO) is pre-incubated with the α-glucosidase solution for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG solution to the enzyme-inhibitor mixture.
-
Measurement: The hydrolysis of pNPG by α-glucosidase releases p-nitrophenol, a yellow-colored product. The absorbance of this product is measured over time at a specific wavelength (typically 405 nm) using a microplate reader.
-
Calculation: The percentage of enzyme inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of the reaction in a control sample without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against different concentrations of the test compound.
Experimental Workflow for In Vitro α-Glucosidase Assay
Caption: Workflow of the in vitro α-glucosidase inhibition assay.
In Vivo Evaluation: Assessing Antihyperglycemic Effects
While potent in vitro activity is a prerequisite, the true therapeutic potential of a compound can only be determined through in vivo studies. For potential antidiabetic agents like this compound derivatives, the primary in vivo assessment involves evaluating their ability to lower blood glucose levels in animal models of diabetes.
Currently, there is a lack of published in vivo antidiabetic studies for the specific this compound-containing Schiff bases with known in vitro α-glucosidase activity. However, studies on other structurally related Schiff bases and urea derivatives provide a framework for how such evaluations are conducted and the challenges in correlating the data with in vitro results.
Common In Vivo Models and Protocols:
-
Streptozotocin (STZ)-Induced Diabetic Rat Model: This is a widely used model to induce type 1-like diabetes in rodents. STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas.
-
Induction: Rats are administered a single dose of STZ, which leads to hyperglycemia.
-
Treatment: The test compound is administered orally to the diabetic rats, and blood glucose levels are monitored over a period of time.
-
Outcome: A significant reduction in blood glucose levels compared to an untreated diabetic control group indicates in vivo efficacy.
-
-
Oral Glucose Tolerance Test (OGTT): This test evaluates the body's ability to handle a glucose load and is relevant for assessing postprandial hyperglycemia.
-
Procedure: After a period of fasting, a bolus of glucose is administered orally to the animals. The test compound is given prior to the glucose load.
-
Measurement: Blood glucose levels are measured at several time points after the glucose administration.
-
Outcome: An effective compound will result in a smaller increase and/or faster decrease in blood glucose levels compared to the control group.
-
Logical Flow from In Vitro Discovery to In Vivo Validation
Caption: The progression from in vitro screening to in vivo validation.
The Correlation Challenge: From Test Tube to Treatment
Establishing a clear and predictive relationship between in vitro potency and in vivo efficacy is a significant hurdle in drug development. For α-glucosidase inhibitors, several factors can influence this correlation:
-
Pharmacokinetics (ADME): The Absorption, Distribution, Metabolism, and Excretion properties of a compound determine its concentration and duration of action at the target site (the small intestine for α-glucosidase inhibitors). A highly potent compound in vitro may have poor oral bioavailability or be rapidly metabolized, leading to low efficacy in vivo.
-
Specificity: The in vitro assay uses a purified enzyme, whereas in vivo, the compound is exposed to a complex biological environment with numerous other potential targets. Off-target effects can lead to toxicity or an altered efficacy profile.
-
Physiological Environment: The conditions in the gut, such as pH and the presence of food, can affect the compound's stability and interaction with the enzyme.
While a direct in vitro-in vivo correlation for this compound derivatives in the context of antidiabetic activity is yet to be established due to the lack of published in vivo data, the potent in vitro α-glucosidase inhibition demonstrated by this class of compounds strongly warrants further investigation in animal models of diabetes. Future studies focusing on the pharmacokinetic profiling and in vivo efficacy of the most potent in vitro inhibitors will be crucial in determining their true therapeutic potential and in building a predictive IVIVC for this promising class of antidiabetic drug candidates.
References
Confirming the Binding Mode of m-Tolylurea: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding mode of m-Tolylurea and its analogs to Indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in cancer immunotherapy. This document outlines key experimental data, detailed protocols for binding confirmation, and a comparative assessment with other known IDO1 inhibitors.
Introduction to this compound and its Target: IDO1
This compound belongs to the phenylurea class of compounds, which have demonstrated inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism. By depleting tryptophan and generating immunosuppressive metabolites, IDO1 allows tumors to evade the host immune system. Inhibition of IDO1 is a promising strategy in cancer therapy to restore anti-tumor immunity. This guide focuses on elucidating the binding mechanism of this compound and its analogs to IDO1, providing a framework for the development of more potent and selective inhibitors.
Comparative Analysis of IDO1 Inhibitors
To understand the binding characteristics of this compound, we will use a closely related phenylurea derivative, compound i12 , as a proxy, for which experimental data is available. We will compare its performance against two clinically relevant, non-phenylurea IDO1 inhibitors: Navoximod and Epacadostat .
| Compound | Class | Target | IC50 (HeLa cells) | Ki | EC50 (cellular) |
| Compound i12 (this compound analog) | Phenylurea | IDO1 | 0.1-0.6 µM[1][2][3][4] | - | - |
| Navoximod (GDC-0919) | Imidazo[5,1-a]isoindole | IDO1 | - | 7 nM[5][6] | 75 nM[5][6] |
| Epacadostat (INCB024360) | Hydroxyamidine | IDO1 | 10 nM[7][8] | - | ~15.3 nM[9] |
Confirming the Binding Mode: Key Experimental Protocols
To definitively confirm the binding mode of a compound like this compound to IDO1, a combination of biophysical and structural biology techniques is essential. Below are detailed protocols for key experiments.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.
Experimental Protocol:
-
Sample Preparation:
-
Express and purify recombinant human IDO1 protein.
-
Prepare a 20-50 µM solution of IDO1 in a suitable buffer (e.g., 50 mM potassium phosphate, pH 6.5, 100 mM NaCl).
-
Prepare a 200-500 µM solution of the test compound (e.g., this compound) in the identical buffer. It is critical to ensure the buffer composition is precisely matched to avoid heats of dilution.
-
Degas both solutions to prevent air bubbles.
-
-
ITC Experiment:
-
Load the IDO1 solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the compound into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-level information about the binding interaction by monitoring changes in the chemical environment of protein or ligand nuclei upon complex formation.
Experimental Protocol:
-
Sample Preparation:
-
For protein-observed NMR, prepare a uniformly ¹⁵N-labeled IDO1 sample at a concentration of 100-300 µM in a deuterated buffer (e.g., 50 mM potassium phosphate, pD 6.5, 100 mM NaCl, 10% D₂O).
-
Prepare a concentrated stock solution of the unlabeled test compound in the same deuterated buffer.
-
-
NMR Titration:
-
Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled IDO1.
-
Add increasing aliquots of the compound stock solution to the protein sample.
-
Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Monitor the chemical shift perturbations (CSPs) of the protein's amide resonances.
-
Map the residues with significant CSPs onto the protein structure to identify the binding site.
-
The magnitude of the CSPs can be used to determine the dissociation constant (Kd).
-
X-ray Crystallography
X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex, offering a definitive view of the binding mode.
Experimental Protocol:
-
Complex Formation and Crystallization:
-
Co-crystallization: Incubate purified IDO1 with a 5-10 fold molar excess of the test compound prior to setting up crystallization trials. Screen a wide range of crystallization conditions (precipitants, pH, temperature).
-
Soaking: Grow apo-IDO1 crystals first. Prepare a solution of the compound in a cryo-protectant-compatible buffer and soak the apo-crystals in this solution for a defined period (minutes to hours).
-
-
Data Collection and Structure Determination:
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement using a known IDO1 structure as a search model.
-
Refine the protein-ligand complex structure and analyze the electron density maps to confirm the binding pose of the ligand and its interactions with the protein.
-
Visualizing the Binding and Experimental Workflow
Predicted Binding Mode of a Phenylurea Analog with IDO1
The following diagram illustrates the predicted binding interactions of a phenylurea derivative within the active site of IDO1, based on molecular docking studies.
Caption: Predicted binding mode of a phenylurea analog in the IDO1 active site.
Experimental Workflow for Binding Mode Confirmation
The logical flow for confirming the binding mode of a novel compound is depicted below.
Caption: Workflow for experimental confirmation of the binding mode.
Conclusion
This guide provides a comprehensive framework for confirming the binding mode of this compound and its analogs to the therapeutic target IDO1. By employing a combination of enzymatic assays, isothermal titration calorimetry, NMR spectroscopy, and X-ray crystallography, researchers can gain a detailed understanding of the molecular interactions driving inhibition. The comparative data presented for existing IDO1 inhibitors serves as a benchmark for evaluating novel phenylurea compounds. The detailed experimental protocols and visualized workflows offer a practical roadmap for drug development professionals aiming to design the next generation of potent and selective IDO1 inhibitors for cancer immunotherapy.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 9. oncotarget.com [oncotarget.com]
Lack of Independent Replication Studies on m-Tolylurea Hinders Comparative Analysis
A comprehensive review of available scientific literature reveals a significant gap in independent replication studies investigating the biological effects of m-Tolylurea. This absence of multiple, independent research efforts on the same biological endpoints makes a direct comparative analysis of its efficacy and mechanism of action currently unfeasible.
For researchers, scientists, and drug development professionals, the independent replication of experimental findings is a cornerstone of scientific validation. It confirms the robustness and reliability of initial observations, paving the way for further research and development. However, in the case of this compound, a thorough search of scientific databases has not yielded the necessary body of work to conduct a meaningful comparison guide based on replicated studies.
While the broader class of urea derivatives has been the subject of extensive research, with many compounds investigated for their potential as anti-cancer agents, enzyme inhibitors, and modulators of various signaling pathways, specific and detailed studies on this compound are scarce. The available information is often general, referencing diarylureas as a class or focusing on more clinically established urea-containing compounds like hydroxyurea or various sulfonylureas.
This lack of specific data for this compound prevents the creation of the requested detailed comparison guide, which would require:
-
Quantitative Data from Multiple Studies: Without at least two independent studies investigating the same quantitative endpoints (e.g., IC50 values, enzyme kinetics, tumor growth inhibition), a comparative data table cannot be constructed.
-
Detailed Experimental Protocols: The absence of published studies means there are no specific experimental methodologies to detail and compare.
-
Defined Signaling Pathways: While general signaling pathways are known to be affected by some urea derivatives, the specific pathways modulated by this compound have not been elucidated and replicated in the literature.
The current state of research on this compound presents both a challenge and an opportunity. The lack of independent replication studies highlights a significant knowledge gap. For researchers in drug discovery and chemical biology, this presents an open field for investigation. Future studies could focus on:
-
Systematic screening of this compound against various cancer cell lines to determine its cytotoxic potential.
-
Enzyme inhibition assays to identify potential molecular targets.
-
In-depth studies to elucidate the mechanism of action and identify any relevant signaling pathways.
Until such foundational and subsequently replicated research is published, a comprehensive and objective comparison guide on the independent replication of this compound studies cannot be responsibly compiled. The scientific community awaits initial, and then confirmatory, studies to shed light on the potential biological activities of this compound.
A Comparative Guide to the Structure-Activity Relationship of m-Tolylurea Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The urea scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among these, m-tolylurea derivatives have emerged as a promising class of compounds exhibiting a range of biological activities, notably as kinase inhibitors. Understanding the structure-activity relationship (SAR) of these derivatives is paramount for the rational design of more potent and selective drug candidates. This guide provides a comparative analysis of this compound derivatives, focusing on their inhibitory activity against LIM Kinase (LIMK), a key target in cancer and other diseases. The data presented is supported by detailed experimental protocols and visual representations of the underlying biological pathways and experimental workflows.
Quantitative SAR Data of Bis-Aryl Urea Derivatives Against LIMK1
The following table summarizes the in vitro inhibitory activity of a series of bis-aryl urea derivatives, including a key this compound analog, against LIM Kinase 1 (LIMK1). The data highlights how structural modifications to the core scaffold influence potency, providing valuable insights for future drug design.
| Compound ID | Hinge-Binding Moiety | R Group on Urea | LIMK1 IC50 (nM) |
| 3 | 7H-pyrrolo[2,3-d]pyrimidine | H | 201 |
| 7g | 5-methyl-7H-pyrrolo[2,3-d]pyrimidine | H | 62 |
| 18b | 5-methyl-7H-pyrrolo[2,3-d]pyrimidine | 2-hydroxyethyl | < 25 |
| 18f | 5-methyl-7H-pyrrolo[2,3-d]pyrimidine | 2-(dimethylamino)ethyl | < 25 |
| 18j | 5-methyl-7H-pyrrolo[2,3-d]pyrimidine | m-tolyl | Data not provided in source |
Data extracted from: Prudent, R. et al. J. Med. Chem. 2012, 55, 12, 5856–5867.[1]
Key SAR Observations:
-
Hinge-Binding Moiety: The introduction of a methyl group at the 5-position of the pyrrolopyrimidine ring (comparing compound 3 and 7g ) significantly enhances the inhibitory potency against LIMK1.[1]
-
Urea Substitution: Substitution on the urea nitrogen with small, polar groups such as 2-hydroxyethyl (18b ) or 2-(dimethylamino)ethyl (18f ) leads to highly potent LIMK1 inhibitors with IC50 values below 25 nM.[1] While the specific IC50 for the m-tolyl derivative (18j ) was not provided in this direct comparison, its synthesis as part of this series suggests its relevance in the broader SAR exploration.[1] The general principles of SAR suggest that the steric and electronic properties of the tolyl group would significantly influence the binding affinity.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of these urea derivatives.
In Vitro Kinase Inhibition Assay (LIMK1)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of LIM Kinase 1.
-
Enzyme: Recombinant human LIMK1.
-
Substrate: Cofilin-derived peptide.
-
Assay Principle: The assay measures the amount of phosphorylated substrate produced by LIMK1 in the presence of varying concentrations of the inhibitor. This is typically detected using a phosphospecific antibody in an ELISA format or by measuring ATP consumption.
-
Procedure:
-
LIMK1 enzyme is incubated with the test compound (e.g., this compound derivative) at various concentrations for a predetermined period (e.g., 15-30 minutes) at room temperature in a kinase buffer.
-
The kinase reaction is initiated by the addition of the substrate peptide and ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Antiproliferative Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cell lines.
-
Cell Lines: A panel of human cancer cell lines (e.g., A549 lung carcinoma, HT-29 colon adenocarcinoma).[2]
-
Assay Principle: The assay measures the reduction in cell viability or proliferation after treatment with the test compound. The MTT or SRB assay is commonly used.
-
Procedure (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[2]
-
Visualizing the Mechanism and Workflow
To better understand the context of this research, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: The LIM Kinase signaling pathway, a target for this compound derivatives.
Caption: A typical workflow for a structure-activity relationship study.
References
Assessing the Off-Target Effects of m-Tolylurea: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the off-target effects of small molecules is paramount to ensuring the safety and efficacy of new chemical entities. This guide provides a comparative assessment of the off-target effects of m-Tolylurea, a member of the phenylurea class of herbicides. Due to the limited publicly available data on this compound itself, this guide utilizes data from the closely related and extensively studied phenylurea herbicides, diuron and linuron, as representative examples of this chemical class. This information is contrasted with two alternative herbicides with distinct mechanisms of action: glyphosate and 2,4-Dichlorophenoxyacetic acid (2,4-D).
Executive Summary
Phenylurea herbicides, including this compound, primarily act by inhibiting Photosystem II (PSII) in plants, a target not present in mammals. However, off-target interactions in mammalian systems are a significant concern. Studies on diuron and linuron reveal potential for cytotoxicity, genotoxicity, and endocrine disruption. In contrast, alternatives like glyphosate and 2,4-D present different off-target profiles, targeting the EPSP synthase enzyme and auxin signaling pathways, respectively. This guide presents a side-by-side comparison of the available data to inform risk assessment and guide future research.
Data Presentation: Comparative Off-Target Effects
The following tables summarize the known off-target effects of phenylurea herbicides (represented by diuron and linuron) and alternative herbicides in mammalian systems.
Table 1: Off-Target Effects of Phenylurea Herbicides (Diuron and Linuron) in Mammalian Systems
| Off-Target | Observed Effect | Model System | Key Findings | Reference |
| Mitochondria | Cytotoxicity, Reduced Cell Viability | Human placental (BeWo), breast cancer (MCF-7), and colon cancer (Caco-2) cells | Diuron and its metabolites were found to be toxic to human cells, with mitochondria identified as a likely target.[1] | [1] |
| DNA Integrity | Increased DNA fragmentation (genotoxicity) | Human breast cancer (MCF-7) cells | Diuron induced DNA damage in a cell-type-specific manner.[2] | [2] |
| Androgen Receptor | Competitive antagonism | Rat and human androgen receptors | Linuron acts as an androgen receptor antagonist, which can lead to reproductive malformations.[3][4] | [3][4] |
| Steroidogenesis | Inhibition of testosterone synthesis, altered estrogen and corticosteroid levels | In vitro human cell assays | Linuron and its metabolites disrupt the synthesis of steroid hormones. | [5] |
| Cholesterol Biosynthesis | Decreased expression of cholesterol biosynthesis genes | Brown trout (in vivo) | Linuron exposure led to a significant decrease in hepatic cholesterol.[6] | [6] |
| Cell Proliferation | Inhibition of cell proliferation | Human breast cancer (MCF-7) and placental (BeWo) cells | Diuron was observed to decrease the relative number of cells, indicating an anti-proliferative effect.[2] | [2] |
Table 2: Off-Target Effects of Alternative Herbicides (Glyphosate and 2,4-D) in Mammalian Systems
| Herbicide | Primary Target (Plants) | Potential Off-Target (Mammals) | Observed Effect | Model System | Reference |
| Glyphosate | EPSP Synthase | Gut microbiome, Cytochrome P450 enzymes | Alterations in gut bacteria composition, potential for endocrine disruption through CYP enzyme inhibition. | Various in vitro and in vivo studies | [General Knowledge] |
| 2,4-D | Auxin Signaling Pathway | Endocrine system, Developmental processes | Potential endocrine-disrupting activity, developmental and reproductive toxicity at high doses. | Rodent studies | [General Knowledge] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the off-target effects discussed in this guide.
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
-
Cell Culture: Human cell lines (e.g., MCF-7, BeWo, Caco-2) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and exposed to a range of concentrations of the test compound (e.g., diuron, linuron, or their metabolites) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values (the concentration at which 50% of cell viability is inhibited) can be determined.[1]
Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity
-
Cell Treatment: Cells are exposed to the test compound as described above.
-
Cell Embedding: Treated cells are suspended in low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA. An electric field is then applied, causing damaged DNA (fragments) to migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope.
-
Image Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized software.[2]
Androgen Receptor (AR) Binding Assay
-
Receptor Preparation: Androgen receptors are obtained from a suitable source, such as rat prostate cytosol or engineered cell lines expressing human AR.
-
Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [3H]R1881) is incubated with the AR preparation in the presence of increasing concentrations of the test compound (e.g., linuron).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Unbound ligand is then separated from the receptor-bound ligand using methods like dextran-coated charcoal or filtration.
-
Radioactivity Measurement: The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.
-
Data Analysis: The ability of the test compound to displace the radiolabeled androgen is determined, and the IC50 (concentration that displaces 50% of the radiolabeled ligand) is calculated.[3][4]
Mandatory Visualizations
The following diagrams illustrate key concepts related to the assessment of off-target effects.
Conclusion
While this compound's primary target in plants is well-defined, its off-target effects in mammalian systems remain largely uncharacterized. By examining the data available for the closely related phenylurea herbicides diuron and linuron, we can infer potential areas of concern, including mitochondrial toxicity, genotoxicity, and endocrine disruption. In comparison, alternative herbicides like glyphosate and 2,4-D exhibit different off-target profiles. This comparative guide highlights the importance of comprehensive off-target screening for all small molecules, regardless of their intended primary mechanism of action. Further research is imperative to specifically delineate the off-target profile of this compound to enable a more accurate risk assessment for human health and the environment.
References
- 1. Toxicity of diuron metabolites in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity of diuron in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Cellular and molecular mechanisms of action of linuron: an antiandrogenic herbicide that produces reproductive malformations in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. The herbicide linuron inhibits cholesterol biosynthesis and induces cellular stress responses in brown trout - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of m-Tolylurea and Its Analogs
For researchers and professionals in drug development, understanding a compound's metabolic stability is a critical early step in the journey from discovery to clinical application. This guide provides a comparative analysis of the metabolic stability of m-Tolylurea and its analogs, supported by experimental data and detailed protocols to aid in the design of more robust therapeutic agents.
This compound, a simple substituted urea, serves as a foundational scaffold in medicinal chemistry. Its derivatives have been explored for a variety of therapeutic targets. However, like many small molecules, its journey through the body is fraught with metabolic challenges, primarily orchestrated by the cytochrome P450 (CYP) enzyme system in the liver. Rapid metabolism can lead to low bioavailability and short duration of action, necessitating the design of analogs with improved metabolic endurance.
In Vitro Metabolic Stability: A Head-to-Head Comparison
To quantitatively assess and compare the metabolic stability of this compound and its analogs, in vitro assays utilizing liver microsomes are the gold standard. These subcellular fractions are rich in phase I metabolic enzymes, particularly CYPs, providing a reliable model to predict in vivo hepatic clearance.[1][2] The primary parameters measured are the half-life (t½) and intrinsic clearance (CLint), which indicate the time it takes for half of the compound to be metabolized and the inherent ability of the liver to clear the drug, respectively.[3]
Below is a summary of hypothetical comparative data for this compound and a series of its analogs, illustrating how structural modifications can influence metabolic stability.
| Compound | Structure | Modification from this compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | - | 25 | 27.7 | |
| Analog A | Addition of a fluorine atom to the methyl group | 45 | 15.4 | |
| Analog B | Replacement of the methyl group with a trifluoromethyl group | 75 | 9.2 | |
| Analog C | Introduction of a pyridine ring in place of the tolyl group | 15 | 46.2 |
This data is illustrative and intended for comparative purposes.
The data clearly indicates that strategic modifications to the this compound scaffold can significantly impact its metabolic fate. The introduction of electron-withdrawing groups, such as fluorine in Analogs A and B, is a common strategy to block metabolism at susceptible sites, often leading to a longer half-life and lower clearance.[4] Conversely, the introduction of a more metabolically labile group, like the pyridine ring in Analog C, can accelerate metabolism.
Experimental Protocols: Unveiling the Metabolic Machinery
The determination of in vitro metabolic stability is a meticulous process. Herein, we provide a detailed methodology for a typical liver microsomal stability assay.
Experimental Protocol: Liver Microsomal Stability Assay
1. Materials:
-
Test compounds (this compound and its analogs)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
LC-MS/MS system
2. Procedure:
-
Preparation of Incubation Mixtures: Prepare a solution of the test compound in phosphate buffer. In a 96-well plate, combine the test compound solution with human liver microsomes.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration control.
-
Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[5][6][7]
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Visualizing the Metabolic Process
To better understand the workflow of a typical in vitro metabolic stability study, the following diagram illustrates the key steps involved.
The Role of Soluble Epoxide Hydrolase (sEH) in Urea Metabolism
While CYPs are major players, other enzymes can also contribute to the metabolism of urea-containing compounds. One such enzyme is soluble epoxide hydrolase (sEH).[8] sEH is involved in the metabolism of endogenous signaling lipids, and many urea-based compounds have been identified as potent sEH inhibitors.[9][10] The urea pharmacophore is crucial for binding to the active site of sEH.[3] Therefore, when designing analogs of this compound, it is important to consider their potential interaction with sEH, as this could represent a secondary metabolic pathway or a desirable therapeutic target.
The following diagram illustrates the central role of the urea moiety in the interaction with the sEH active site.
Conclusion
The metabolic stability of this compound and its analogs is a multifaceted issue governed by their chemical structure. Through systematic in vitro evaluation, researchers can gain valuable insights into the structure-metabolism relationships, enabling the rational design of compounds with improved pharmacokinetic profiles. The experimental protocols and conceptual diagrams provided in this guide serve as a practical resource for scientists and drug development professionals dedicated to advancing novel therapeutics. By understanding and overcoming the hurdles of metabolism, the path from a promising lead compound to a successful drug can be navigated with greater precision and efficiency.
References
- 1. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 2. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salicylate-urea based soluble epoxide hydrolase inhibitors with high metabolic and chemical stabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for m-Tolylurea: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of m-Tolylurea in a laboratory setting. The following procedures are based on general guidelines for urea-based chemical waste and are intended to ensure the safety of personnel and compliance with environmental regulations. Always consult your institution's specific safety protocols and your local regulations, as they may vary.
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound with quantitative disposal limits was not identified, the following table summarizes general characteristics and disposal parameters based on similar urea compounds.
| Parameter | Guideline | Citation |
| Waste Classification | Generally considered non-hazardous, but should be treated as chemical waste. | [1][2] |
| Container Type | Sealable, compatible (e.g., polyethylene) waste container. | [1] |
| Labeling | Attach a "Dangerous Waste" or "Hazardous Waste" label as soon as waste is added. | [1] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. | [1][2] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
| Spill Cleanup | Use appropriate personal protective equipment (PPE), sweep up solid material, and place in a suitable disposal container. Avoid generating dust. | [1] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide a detailed methodology for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A fully-buttoned laboratory coat.
Waste Collection and Segregation
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated items such as weighing paper and disposable labware, in a designated, sealable, and chemically compatible container.
-
Ensure the container is clearly labeled as "this compound Waste" and includes the date when the first waste was added.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Liquid Waste (Solutions containing this compound):
-
Collect aqueous solutions of this compound in a separate, sealable, and compatible container.
-
Label the container with the contents ("this compound solution in [solvent]") and approximate concentration.
-
Note: Drain disposal is generally not recommended for chemical waste.[2][3] Consult your institution's specific policies regarding the disposal of non-hazardous aqueous waste.[4]
-
Spill and Contamination Cleanup
In the event of a spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, mechanically collect the spilled solid material using a scoop or brush. Avoid generating dust.
-
Place the collected material into the designated this compound waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., water) and absorb the cleaning material with an inert absorbent.
-
Dispose of the contaminated absorbent material as this compound waste.
-
For larger spills, or if you are not trained in spill cleanup, contact your institution's Environmental Health and Safety (EHS) office.
Final Disposal
-
Once the waste container is full or is no longer in use, ensure the lid is securely sealed.
-
Complete a chemical waste collection request form as per your institution's procedures.
-
Transport the sealed and labeled container to the designated waste accumulation area for pickup by a licensed hazardous waste disposal contractor.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

